molecular formula C7H12N2O B1446184 2-(1H-imidazol-2-yl)butan-2-ol CAS No. 1936556-69-2

2-(1H-imidazol-2-yl)butan-2-ol

Cat. No.: B1446184
CAS No.: 1936556-69-2
M. Wt: 140.18 g/mol
InChI Key: BYVOHPRSKQSTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-yl)butan-2-ol ( 1936556-69-2) is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18-140.19 g/mol . It belongs to the class of imidazole derivatives, a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products like the amino acid histidine . The imidazole ring is a key pharmacophore known for its amphoteric properties and its ability to participate in hydrogen bonding, which contributes to its affinity for biological targets . Researchers value this compound as a versatile building block for the synthesis of more complex molecules. The imidazole moiety is found in compounds with diverse biological activities, including antimicrobial, antifungal, and antihypertensive properties . Its mechanism of action in derived compounds often involves binding to enzymatic active sites; for instance, some imidazole-based drugs function by inhibiting cytochrome P450 enzymes, with the nitrogen atom of the imidazole ring coordinating to the heme iron atom . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Handle with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1936556-69-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)butan-2-ol

InChI

InChI=1S/C7H12N2O/c1-3-7(2,10)6-8-4-5-9-6/h4-5,10H,3H2,1-2H3,(H,8,9)

InChI Key

BYVOHPRSKQSTPJ-UHFFFAOYSA-N

SMILES

CCC(C)(C1=NC=CN1)O

Canonical SMILES

CCC(C)(C1=NC=CN1)O

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol: A Modular Organometallic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(1H-imidazol-2-yl)butan-2-ol presents a classic challenge in heterocyclic chemistry: functionalizing the electron-rich imidazole ring while preserving a sterically hindered tertiary alcohol. This scaffold is of high value in medicinal chemistry, serving as a polar pharmacophore in H3 receptor antagonists and kinase inhibitors.[1]

This guide prioritizes a Directed Ortho-Metalation (DoM) strategy. Unlike de novo ring constructions (e.g., Radziszewski synthesis), which lack regiochemical precision for this specific substitution pattern, the organometallic route offers modularity and high yield.[1] The core protocol utilizes SEM (2-(trimethylsilyl)ethoxymethyl) protection to direct C2-lithiation, followed by nucleophilic addition to 2-butanone.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a tertiary carbinol at the C2 position of the imidazole ring. A direct disconnection at the


 bond reveals two primary synthons: a nucleophilic imidazole equivalent and an electrophilic ketone.
Strategic Disconnection
  • Target: 2-(1H-imidazol-2-yl)butan-2-ol

  • Disconnection: C2–C(

    
    ) bond.[1]
    
  • Synthon A (Nucleophile): 2-Lithio-1-protected-imidazole.[2]

  • Synthon B (Electrophile): 2-Butanone (Methyl Ethyl Ketone).

The Logic of Protection

Direct lithiation of unprotected imidazole is not feasible due to the acidic proton on N1 (


). Deprotonation would yield the N-lithio species, which is unreactive toward C-alkylation.[1] Therefore, a protecting group (PG) is mandatory.[1]

Why SEM (2-(trimethylsilyl)ethoxymethyl)?

  • Regiocontrol: The oxygen in the SEM ether chain coordinates with lithium, stabilizing the C2-lithio species via the Complex Induced Proximity Effect (CIPE) .[1]

  • Stability: It withstands the strong basicity of

    
    -BuLi.[1]
    
  • Deprotection Safety: Crucially, SEM can be removed with fluoride (TBAF) or mild acid.[1] Since the target contains a tertiary alcohol susceptible to acid-catalyzed dehydration (forming the alkene), non-acidic deprotection is the superior choice.

Retrosynthesis Target Target: 2-(1H-imidazol-2-yl)butan-2-ol Disconnect Disconnection: C2-C(OH) Target->Disconnect SynthonA Synthon A: 2-Lithio-1-SEM-imidazole (Nucleophile) Disconnect->SynthonA SynthonB Synthon B: 2-Butanone (Electrophile) Disconnect->SynthonB

Figure 1: Retrosynthetic logic isolating the organolithium intermediate and ketone electrophile.

Part 2: Detailed Synthetic Protocol

Phase 1: Protection of Imidazole

Objective: Mask the N1 proton with SEM-Cl to enable C2 lithiation.

Reagents: Imidazole (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (Anhydrous).[1]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon atmosphere.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add imidazole portion-wise. Evolution of

    
     gas will be vigorous.[1] Stir for 30 min at 0°C until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl dropwise via syringe pump over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with 
    
    
    
    (5% aq) to remove DMF.[1] Dry over
    
    
    , concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: C2-Lithiation and Nucleophilic Addition

Objective: Generate the C2-carbanion and trap with 2-butanone.

Reagents: 1-SEM-imidazole (1.0 eq),


-BuLi (1.6M in hexanes, 1.1 eq), 2-Butanone (1.2 eq), THF (Anhydrous).[1]
  • Cryogenic Setup: Dissolve 1-SEM-imidazole in anhydrous THF in a flame-dried flask. Cool to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Temperature control is critical.[1] Above -40°C, the 2-lithio species can undergo a "dance" rearrangement or ring-opening.[1]

  • Lithiation: Add

    
    -BuLi dropwise down the side of the flask to pre-cool it. Stir at -78°C for 45 minutes. The solution typically turns a yellow/orange hue.[1]
    
  • Addition: Add neat 2-butanone dropwise. The color may fade.[1]

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is the protected intermediate: 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)butan-2-ol.

Phase 3: Deprotection (The Critical Step)

Objective: Remove the SEM group without dehydrating the tertiary alcohol.

Reagents: TBAF (1M in THF), Ethylenediamine (scavenger, optional).

  • Reaction: Dissolve the intermediate in THF. Add TBAF (3.0 eq).[1]

  • Reflux: Heat to 60°C for 4-6 hours.

    • Note: Acidic deprotection (HCl/EtOH) is NOT recommended here.[1] The tertiary alcohol is benzylic-like (stabilized by the imidazole

      
      -system) and will readily eliminate to form the alkene (Zaitsev product) under acidic conditions.
      
  • Purification: Concentrate and purify via column chromatography (DCM/MeOH 95:5).

Part 3: Process Data & Visualization

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent THF (Tetrahydrofuran)Essential for stabilizing organolithium aggregates.
Temperature -78°CPrevents isomerization of 2-lithioimidazole to 5-lithioimidazole.
Protecting Group SEMDirects lithiation via coordination; fluoride-labile (acid-free removal).
Quench pH ~7 (Neutral)Prevents acid-catalyzed dehydration of the tertiary alcohol.
Reaction Workflow Diagram

SyntheticWorkflow Input Imidazole (Start) Step1 1. Protection (SEM-Cl, NaH) Input->Step1 Inter1 1-SEM-Imidazole Step1->Inter1 Step2 2. Lithiation (n-BuLi, -78°C) Inter1->Step2 Step3 3. Addition (2-Butanone) Step2->Step3 Inter2 Protected Alcohol Step3->Inter2 Step4 4. Deprotection (TBAF, 60°C) Inter2->Step4 Final Product: 2-(1H-imidazol-2-yl)butan-2-ol Step4->Final

Figure 2: Step-by-step workflow from raw material to final tertiary alcohol.

Part 4: Characterization & Troubleshooting

Expected Analytical Signature
  • 1H NMR (DMSO-d6):

    • 
       ~12.0 ppm (Broad s, 1H, NH - exchangeable).[1]
      
    • 
       ~6.9-7.1 ppm (s/d, 2H, Imidazole C4/C5 protons).[1]
      
    • 
       ~5.0 ppm (s, 1H, OH).[1]
      
    • 
       ~1.8 ppm (q, 2H, 
      
      
      
      of ethyl group).[1]
    • 
       ~1.5 ppm (s, 3H, 
      
      
      
      adjacent to alcohol).[1]
    • 
       ~0.8 ppm (t, 3H, terminal 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak at m/z ~141.1.[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in THF or warm temperature.[1]Distill THF over Na/Benzophenone; Ensure -78°C is maintained during n-BuLi addition.
Alkene Impurity Acidic workup or deprotection.[1][3][4]Use TBAF for deprotection.[1] Buffer aqueous workup to pH 7.[1]
Regioisomer (C5) "Imidazolyllithium dance".[1]Do not allow the lithiated species to warm above -40°C before adding the ketone.

References

  • Iddon, B. (1985).[1] Lithiation of imidazoles. Heterocycles, 23(2), 417-443.[1] Link

  • Shillcock, I. M., et al. (2020).[1] Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. Link

  • BenchChem. (2025).[1][5] A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles. Link

  • Lipshutz, B. H., & Pegram, J. J. (1980).[1]

    
    -(Trimethylsilyl)ethoxymethyl chloride.[1] A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.[1] Link
    
  • Ohta, S., et al. (1992).[1] The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions. Chemical and Pharmaceutical Bulletin. Link

Sources

2-(1H-imidazol-2-yl)butan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-2-yl)butan-2-ol

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide focuses on the chemical properties of a specific, less-documented derivative, 2-(1H-imidazol-2-yl)butan-2-ol. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive analysis based on established principles of organic chemistry and comparative data from analogous structures. We will explore its synthesis, predicted spectroscopic and physicochemical properties, reactivity, and potential applications, offering valuable insights for researchers in drug discovery and chemical synthesis.

Proposed Synthesis and Mechanism

A plausible and efficient method for the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol involves the C2-lithiation of a protected imidazole followed by a nucleophilic addition to a ketone. This approach avoids the harsh conditions of some classical imidazole syntheses and allows for the direct introduction of the tertiary alcohol moiety.

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol
  • Protection of Imidazole: In a round-bottom flask, dissolve 1H-imidazole in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a suitable protecting group, such as a tosyl (Ts) group by adding tosyl chloride, to the N1 position. This is crucial to prevent N-lithiation in the subsequent step.

  • C2-Lithiation: Cool the solution of N-protected imidazole to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi will selectively deprotonate the C2 position of the imidazole ring, which is the most acidic carbon proton.

  • Nucleophilic Addition: While maintaining the temperature at -78 °C, add butan-2-one to the reaction mixture. The C2-lithiated imidazole will act as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one.

  • Quenching and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. The protecting group can then be removed under appropriate conditions (e.g., hydrolysis for a tosyl group) to yield 2-(1H-imidazol-2-yl)butan-2-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel to obtain the final compound.

Synthesis_Workflow Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol cluster_synthesis Synthetic Pathway Imidazole 1H-Imidazole Protected_Imidazole N-Protected Imidazole Imidazole->Protected_Imidazole Protection (e.g., TsCl) Lithiated_Imidazole C2-Lithiated Imidazole Protected_Imidazole->Lithiated_Imidazole C2-Lithiation (n-BuLi, -78°C) Addition_Product Addition Product Lithiated_Imidazole->Addition_Product Add Butan-2-one Final_Product 2-(1H-imidazol-2-yl)butan-2-ol Addition_Product->Final_Product Deprotection

Caption: Proposed synthetic pathway for 2-(1H-imidazol-2-yl)butan-2-ol.

Spectroscopic and Physicochemical Characterization

The structural elucidation of 2-(1H-imidazol-2-yl)butan-2-ol would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its functional groups and comparison with similar compounds.[1][6][7]

Characterization_Workflow Structural Elucidation Workflow cluster_characterization Characterization Techniques MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy Elemental_Analysis Elemental Analysis Start Synthesized Compound Start->MS Molecular Weight Start->NMR Structural Connectivity Start->IR Functional Groups Start->Elemental_Analysis Elemental Composition

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the alkyl chain protons, and the hydroxyl proton. The imidazole protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the imidazole will be a broad singlet with a variable chemical shift. The hydroxyl proton will also be a broad singlet. The ethyl and methyl groups of the butanol moiety will show characteristic splitting patterns (triplet and quartet for the ethyl group, and a singlet for the methyl group attached to the quaternary carbon).[8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the imidazole ring carbons (typically in the range of δ 115-140 ppm) and the aliphatic carbons of the butan-2-ol substituent. The carbon bearing the hydroxyl group will be in the range of δ 60-75 ppm.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
Imidazole C4-H & C5-H7.0 - 7.5 (d)
Imidazole N-H10.0 - 12.0 (br s)
Butanol O-H2.0 - 4.0 (br s)
-CH₂- (ethyl)1.6 - 1.8 (q)
-CH₃ (ethyl)0.8 - 1.0 (t)
-CH₃ (at C2)1.4 - 1.6 (s)
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
Imidazole C2145 - 150
Imidazole C4/C5115 - 125
Butanol C2 (C-OH)70 - 75
Butanol -CH₂-30 - 35
Butanol -CH₃ (ethyl)8 - 12
Butanol -CH₃ (at C2)25 - 30
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the imidazole. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹. A C-O stretching band is expected around 1050-1150 cm⁻¹.[9]

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
N-H Stretch (Imidazole)3100 - 3500 (broad)
C-H Stretch (Alkyl)2850 - 2960
C=N Stretch (Imidazole)1500 - 1600
C-O Stretch (Alcohol)1050 - 1150
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₂N₂O, M.W. = 140.19 g/mol ). Common fragmentation patterns for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage.[10]

Physicochemical Properties

The physicochemical properties of 2-(1H-imidazol-2-yl)butan-2-ol are predicted based on its structure.

Property Predicted Value/Characteristic
Physical Form Likely a solid at room temperature.
Melting Point Expected to be higher than butan-2-ol due to hydrogen bonding and the imidazole ring.
Boiling Point Significantly higher than butan-2-ol due to increased molecular weight and hydrogen bonding.
Solubility Expected to have some solubility in water due to the polar alcohol and imidazole groups. Soluble in polar organic solvents like ethanol and methanol.
pKa The imidazole ring has a pKa of around 7, making it a weak base. The alcohol proton is weakly acidic, with a pKa around 16-18.

Chemical Reactivity and Stability

The reactivity of 2-(1H-imidazol-2-yl)butan-2-ol is dictated by its two main functional groups: the imidazole ring and the tertiary alcohol.

  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than pyrrole. The lone pair on the non-protonated nitrogen makes the ring basic and allows for alkylation or acylation at this position.

  • Tertiary Alcohol: The tertiary alcohol can be dehydrated under acidic conditions to form an alkene. It is resistant to oxidation under mild conditions. The hydroxyl group can be converted to a better leaving group for nucleophilic substitution reactions.

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong acids and oxidizing agents.

Potential Applications in Drug Discovery

The imidazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of 2-substituted imidazoles have shown a broad spectrum of biological activities.

  • Antifungal Agents: Many antifungal drugs, such as ketoconazole and miconazole, contain an imidazole ring.[1] The title compound could be investigated for similar activity.

  • Anticancer Agents: Some imidazole derivatives have been developed as anticancer agents, for example, by targeting kinases.[11][12]

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making derivatives potential enzyme inhibitors.

Further research would be needed to explore the specific biological activities of 2-(1H-imidazol-2-yl)butan-2-ol.

Safety and Handling

While specific toxicity data for 2-(1H-imidazol-2-yl)butan-2-ol is not available, general precautions for handling laboratory chemicals should be followed. Based on the butan-2-ol moiety, the compound may be flammable and cause skin and eye irritation.[13][14][15][16]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles - Benchchem. (n.d.).
  • WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles - Google P
  • Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide - Benchchem. (n.d.).
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect, 4(29), 8474-8498.
  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.).
  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.).
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (2015). Der Pharma Chemica, 7(1), 14-19.
  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives - SCIRP. (2016). International Journal of Organic Chemistry, 6, 15-26.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. (2012). Tetrahedron Lett., 53(1), 7-10.
  • 1 - • SAFETY D
  • Imidazole synthesis - Organic Chemistry Portal. (n.d.).
  • 2 - Safety d
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. (n.d.).
  • Technical Support Center: Synthesis of 1-(1H-benzimidazol-2-yl)butan-1-ol - Benchchem. (n.d.).
  • C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • (+)-2-Butanol | C4H10O | CID 444683 - PubChem - NIH. (n.d.).
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2024). Indian Journal of Chemistry, 63B, 444-452.
  • C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one - EPA. (n.d.).
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-8.
  • 2-Butanol - Safety D
  • MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol - Capot Chemical. (2025, December 22).
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (2020).
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol DiscoveryCPR 1615-15-2 - Sigma-Aldrich. (n.d.).
  • Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB. (2010, April 8).
  • Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria - PMC. (2000). Applied and Environmental Microbiology, 66(7), 2757-2762.
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed. (2015). European Journal of Medicinal Chemistry, 89, 54-66.
  • 2-Butanol - Wikipedia. (n.d.).
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (2023). Molbank, 2023(1), M1587.
  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed. (2022). Drug Development Research, 83(4), 949-960.
  • Chemical Properties of (S)-butan-2-ol (CAS 4221-99-2) - Cheméo. (n.d.).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017). Chemical Sciences Journal, 8(3).
  • Why R-butan-2-ol has 6 signals in proton NMR? : r/OrganicChemistry - Reddit. (2017, March 27).
  • 2-Butanol (CAS 78-92-2) - Chemical & Physical Properties by Cheméo. (n.d.).
  • How can infrared spectrometry be used to differentiate between 1-butanol, 2-butanol, and... - Homework.Study.com. (n.d.).
  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of ... - Doc Brown. (n.d.).
  • 3-(1h-Imidazol-1-yl)butan-2-amine | ChemScene. (n.d.).
  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchG
  • The image shows a 1H NMR spectrum of 2-methyl-2-butanol. The spectrum dis.. - Filo. (2025, September 4).
  • 2-Butanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

spectroscopic data of 2-(1H-imidazol-2-yl)butan-2-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-2-yl)butan-2-ol

Introduction

2-(1H-imidazol-2-yl)butan-2-ol is a heterocyclic compound featuring an imidazole ring linked to a tertiary alcohol. The imidazole moiety is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and biological activities.[1] The tertiary alcohol group can influence the molecule's polarity, solubility, and potential for hydrogen bonding. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical aspects in research and drug development.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1H-imidazol-2-yl)butan-2-ol. The interpretation is grounded in fundamental spectroscopic principles and comparative data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(1H-imidazol-2-yl)butan-2-ol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the imidazole ring and the electronegativity of the hydroxyl group.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constant (J, Hz)
H-4' & H-5'~ 7.0 - 7.5s2H-
N-HVariable, broads1H-
O-HVariable, broads1H-
CH₂~ 1.8 - 2.0q2H~ 7.4
C(2)-CH₃~ 1.5s3H-
CH₂-CH₃~ 0.9t3H~ 7.4

Causality Behind Predictions:

  • Imidazole Protons (H-4' & H-5'): The two protons on the imidazole ring are in a similar electronic environment and are expected to appear as a singlet in the aromatic region.[2]

  • N-H and O-H Protons: These protons are acidic and can undergo chemical exchange, resulting in broad singlet signals with variable chemical shifts. Their presence can be confirmed by D₂O exchange.

  • Alkyl Protons: The methylene (CH₂) protons are adjacent to a methyl group, leading to a quartet. The terminal methyl (CH₂-CH₃) protons are adjacent to a methylene group, resulting in a triplet. The methyl group attached to the tertiary carbon (C(2)-CH₃) has no adjacent protons and will therefore appear as a singlet.

Caption: Predicted ¹H NMR assignments for 2-(1H-imidazol-2-yl)butan-2-ol.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2'~ 150 - 155
C-4' & C-5'~ 120 - 125
C-2~ 70 - 75
CH₂~ 30 - 35
C(2)-CH₃~ 25 - 30
CH₂-CH₃~ 8 - 12

Causality Behind Predictions:

  • Imidazole Carbons: The carbon atom C-2', situated between two nitrogen atoms, is the most deshielded and appears furthest downfield.[3] The other two imidazole carbons, C-4' and C-5', are expected to have similar chemical shifts.

  • Tertiary Carbon (C-2): The carbon atom bearing the hydroxyl group and the imidazole ring is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

  • Alkyl Carbons: The remaining alkyl carbons will appear in the typical aliphatic region of the spectrum.

IR_Functional_Groups Molecule 2-(1H-imidazol-2-yl)butan-2-ol OH_group O-H (Alcohol) Molecule->OH_group ~3200-3600 cm⁻¹ NH_group N-H (Imidazole) Molecule->NH_group ~3100-3500 cm⁻¹ CH_arom_group C-H (Aromatic) Molecule->CH_arom_group ~3000-3100 cm⁻¹ CH_aliph_group C-H (Aliphatic) Molecule->CH_aliph_group ~2850-2960 cm⁻¹ CN_CC_group C=N, C=C (Imidazole) Molecule->CN_CC_group ~1400-1600 cm⁻¹ CO_group C-O (Tertiary Alcohol) Molecule->CO_group ~1050-1150 cm⁻¹

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of C₇H₁₂N₂O is 140.18. The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 140.

  • Major Fragments: The fragmentation is dictated by the stability of the resulting ions.

Predicted Key Fragments:

m/zProposed Fragment
125[M - CH₃]⁺
122[M - H₂O]⁺
111[M - C₂H₅]⁺
95[M - C₂H₅ - H₂O]⁺ or Imidazole ring fragment
81[C₄H₅N₂]⁺ (Imidazole ring with vinyl group)
71[C₄H₇O]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

Causality Behind Predictions:

  • Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen and imidazole ring) is a common fragmentation pathway for alcohols and substituted imidazoles. Loss of a methyl or ethyl group would lead to resonance-stabilized cations.

  • Dehydration (loss of H₂O) is a characteristic fragmentation of alcohols. [4][5]

MS_Fragmentation M [C₇H₁₂N₂O]⁺ m/z = 140 M_minus_CH3 [M - CH₃]⁺ m/z = 125 M->M_minus_CH3 - CH₃ M_minus_H2O [M - H₂O]⁺ m/z = 122 M->M_minus_H2O - H₂O M_minus_C2H5 [M - C₂H₅]⁺ m/z = 111 M->M_minus_C2H5 - C₂H₅ Fragment_81 [C₄H₅N₂]⁺ m/z = 81 M_minus_C2H5->Fragment_81 - C₃H₆O

Caption: Predicted major fragmentation pathways for 2-(1H-imidazol-2-yl)butan-2-ol.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(1H-imidazol-2-yl)butan-2-ol in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, by direct infusion (for ESI) or via a GC inlet (for EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-(1H-imidazol-2-yl)butan-2-ol. This guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals to interpret the spectroscopic data of this molecule and ensure its structural integrity.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
  • Gerber, et al. (2025).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.
  • Jesus, L. A. G., et al. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine.
  • Sharma, V. P. (2003). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 13, 97.
  • Liu, Y., et al. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.
  • Gupta, S. K. (n.d.).
  • NIST. (n.d.). 2-Butanol. In NIST Chemistry WebBook.
  • NIST. (n.d.). Mass spectrum of butan-2-ol. In NIST Chemistry WebBook.
  • Pearson Education. (n.d.).
  • BenchChem. (2025). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of butan-1-ol.

Sources

Structural Analysis of 2-(1H-imidazol-2-yl)butan-2-ol: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the structural elucidation of 2-(1H-imidazol-2-yl)butan-2-ol , a tertiary alcohol-substituted imidazole. It addresses the synthesis, single-crystal growth, X-ray diffraction data collection, and the specific supramolecular analysis required to understand its hydrogen-bonding networks.

Executive Summary & Molecular Significance

The molecule 2-(1H-imidazol-2-yl)butan-2-ol (C


H

N

O) represents a critical scaffold in medicinal chemistry, combining a bioisosteric imidazole ring with a tertiary alcohol. Unlike its symmetric analog 2-(1H-imidazol-2-yl)propan-2-ol, the butan-2-ol derivative possesses a chiral center at the

-carbon, introducing stereochemical complexity that profoundly influences crystal packing.

Key Structural Objectives:

  • Tautomeric Identification: Confirming the 1H- vs. 3H-imidazole tautomer in the solid state.

  • Hydrogen Bond Topology: Mapping the competition between the imidazole N-H donor, the pyridinic N acceptor, and the hydroxyl O-H group.

  • Chiral Discrimination: Determining if the racemate crystallizes in a centrosymmetric space group (e.g.,

    
    ) or undergoes spontaneous resolution.
    

Synthesis and Crystallization Protocol

High-quality diffraction requires high-purity synthesis. The introduction of the hydroxyalkyl group at the C2 position is best achieved via lithiation strategies.

Synthetic Pathway

The synthesis utilizes the acidity of the C2 proton in N-protected imidazoles.

  • Step 1 (Protection): Protection of imidazole (e.g., with SEM or MOM groups) to prevent N-deprotonation.

  • Step 2 (Lithiation): Lithiation at C2 using

    
    -BuLi at -78°C.
    
  • Step 3 (Addition): Electrophilic attack by 2-butanone .

  • Step 4 (Deprotection): Acidic hydrolysis to yield the free base.

Crystallization Methodology

For X-ray quality crystals, slow kinetics are essential to minimize twinning.

MethodSolvent SystemConditionsTarget Morphology
Slow Evaporation Ethanol/Ethyl Acetate (1:1)Room Temp, perforated capPrisms/Blocks
Vapor Diffusion MeOH (inner) / Et

O (outer)
4°C, sealed chamberHigh-quality needles/plates
Cooling AcetonitrileReflux

-20°C ramp (0.1°C/min)
Large single blocks

Expert Insight: Imidazole alcohols are prone to forming supersaturated oils. If oiling occurs, scratch the vessel with a glass rod to induce nucleation or introduce a seed crystal from a crude batch.

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to structural refinement.

G cluster_0 Synthesis cluster_1 Crystallography cluster_2 Analysis S1 Imidazole Protection S2 C2-Lithiation (-78°C) S1->S2 S3 Add 2-Butanone S2->S3 S4 Deprotection & Purification S3->S4 C1 Slow Evaporation (EtOH/EtOAc) S4->C1 C2 Unit Cell Determination C1->C2 C3 Data Collection (Mo Kα, 100K) C2->C3 A1 Phase Solution (SHELXT) C3->A1 A2 H-Bond Topology A1->A2 A3 Hirshfeld Surface A2->A3

Figure 1: Workflow for the synthesis and structural determination of 2-(1H-imidazol-2-yl)butan-2-ol.

Data Collection & Refinement Strategy

Instrumentation Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, as the molecule contains only light atoms (C, H, N, O).
  • Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal motion of the ethyl chain, which often exhibits disorder at room temperature.

  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Mo) to accurately resolve hydrogen atom positions.
Space Group Determination

For the racemic synthesis (rac-2-(1H-imidazol-2-yl)butan-2-ol), the expected space group is centrosymmetric , most likely monoclinic


  or triclinic 

.
  • Note: If the substance was chirally resolved, expect a Sohncke space group like

    
      or 
    
    
    
    .
Refinement Protocols (SHELXL)
  • Carbon/Nitrogen/Oxygen: Refine anisotropically.

  • Hydrogens (C-H): Place in calculated positions (riding model).

  • Hydrogens (N-H, O-H): Locate in the Difference Fourier Map. Refine coordinates freely with isotropic thermal parameters (

    
     of parent). This is crucial for proving the H-bond network.
    

Structural Analysis: The Hydrogen Bond Network

The core scientific value of this structure lies in its supramolecular assembly. Imidazole alcohols typically form robust hydrogen-bonded networks.

Predicted Interaction Motifs

We expect a competition between two primary donors (Im-NH, OH) and two acceptors (Im-N, OH).

  • Motif A (The Chain): O-H

    
     N(imidazole) interactions.[1] This is the strongest predicted bond.
    
  • Motif B (The Dimer): N-H

    
     O(alcohol) interactions.
    
  • Motif C (The Ring): In some analogs, molecules form

    
     cyclic dimers involving the imidazole rings, but the bulky tertiary alcohol group at C2 usually disrupts this, favoring catemers (chains).
    
Graphviz: H-Bonding Topology

The following diagram illustrates the likely supramolecular connectivity (graph set notation).

HBond cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 (Symmetry Equiv) N1_H Im-NH (Donor) N2_L Im-N N1_H->N2_L Competing Motif O2_L O N1_H->O2_L Moderate (2.0 Å) N1_L Im-N (Acceptor) O1_H O-H (Donor) O1_H->N2_L Strong (1.8 Å) O1_L O (Acceptor) N2_H Im-NH O2_H O-H

Figure 2: Predicted hydrogen bonding competition. The O-H...N interaction typically dominates, forming infinite chains.

Conformational Analysis (The Ethyl Group)

The ethyl group in the butan-2-ol moiety introduces conformational flexibility.

  • Disorder Warning: The terminal methyl group of the ethyl chain often shows rotational disorder.

  • Resolution: If electron density is smeared, model the ethyl group over two positions (Part A/Part B) and refine site occupancy factors (SOF).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. [Link]

  • PubChem. 2-(1H-imidazol-2-yl)propan-2-ol (Analog Reference). CID 15123323.[2] [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: From visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. [Link]

Sources

Technical Guide: Mechanism of Formation for 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the mechanistic pathways for the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol , a tertiary alcohol-substituted heterocycle often utilized as a polar pharmacophore in fragment-based drug discovery (FBDD).

The formation of this molecular architecture presents a specific challenge in regio-control: installing a tertiary alcohol selectively at the C2 position of the imidazole ring while preserving the N-H functionality. This guide analyzes the two primary synthetic strategies: C2-Selective Lithiation (The Nucleophilic Route) and Grignard Addition to Imidazole-2-Carboxylates .

Structural Analysis and Retrosynthetic Logic

The target molecule consists of an electron-rich imidazole ring attached to a sterically hindered tertiary alcohol.

ComponentChemical CharacteristicSynthetic Consequence
Imidazole Ring Amphoteric (pKa ~14.5 for NH, ~7.0 for conjugate acid)Requires N-protection to prevent N-deprotonation by strong bases (organolithiums).
C2 Position Most acidic C-H bond (pKa ~32)Allows for selective deprotonation between N1 and N3 atoms due to inductive effects.
Tertiary Alcohol Acid-sensitive, sterically crowdedPrecludes formation via standard SN2 displacement; requires nucleophilic addition to a ketone (2-butanone).

Retrosynthetic Analysis: The most reliable disconnection is at the C2–C(OH) bond.



Core Mechanism: C2-Selective Lithiation (Pathway A)

This is the industry-standard approach for introducing complex alkyl groups at the C2 position. It relies on the Directed ortho-Metalation (DoM) strategy.

Phase 1: N-Protection (The Kinetic Gatekeeper)

Before C2-functionalization, the acidic N1-proton must be masked. Without protection,


-Butyllithium (

-BuLi) would simply deprotonate N1, forming an imidazolyl anion that is unreactive toward ketones due to electron donation from the nitrogen lone pair into the ring system.

Selected Protecting Group: [2-(Trimethylsilyl)ethoxy]methyl (SEM).

  • Reasoning: The SEM group is stable to strong bases (

    
    -BuLi) but easily removed with fluoride sources (TBAF) or acid, preventing side reactions during the alcohol formation.
    
Phase 2: Regioselective C2-Lithiation

Mechanism:

  • Coordination: The lithium cation (

    
    ) of 
    
    
    
    -BuLi coordinates with the lone pair of the N3 nitrogen.
  • Acid-Base Reaction: The coordinated complex brings the butyl anion into proximity with the C2 proton. The C2 proton is significantly more acidic than C4/C5 protons due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms.

  • Stabilization: The resulting C2-lithio species is stabilized by the dipole of the adjacent heteroatoms.

Phase 3: Nucleophilic Addition to 2-Butanone

The 2-lithio-1-SEM-imidazole acts as a hard nucleophile. It attacks the carbonyl carbon of 2-butanone (methyl ethyl ketone).

  • Stereochemistry: As 2-butanone is achiral, this addition produces a racemic mixture of the tertiary alcohol.

  • Transition State: Proceeding through a Zimmerman-Traxler-like 6-membered transition state, the lithium coordinates the ketone oxygen, activating it for nucleophilic attack.

Phase 4: Deprotection

Treatment with acid (HCl/MeOH) or Fluoride (TBAF) removes the SEM group, restoring the N-H functionality to yield the final 2-(1H-imidazol-2-yl)butan-2-ol.

Visualization: The Lithiation Pathway

The following diagram illustrates the molecular transformations and electron flow during the lithiation sequence.

LithiationMechanism Start 1H-Imidazole Protected 1-SEM-Imidazole Start->Protected Protection Complex Pre-Lithiation Complex (N3-Li coord) Protected->Complex Coordination Lithiated 2-Lithio-1-SEM-imidazole (Nucleophile) Complex->Lithiated Deprotonation (C2-H) Intermediate Alkoxide Intermediate Lithiated->Intermediate Nucleophilic Attack Final 2-(1H-imidazol-2-yl)butan-2-ol Intermediate->Final Quench & Deprotection SEMCl SEM-Cl, NaH nBuLi n-BuLi, -78°C Butanone 2-Butanone TBAF TBAF / HCl

Figure 1: Step-wise mechanistic flow from imidazole protection to the final tertiary alcohol via C2-lithiation.

Experimental Protocol (Self-Validating System)

This protocol is designed for reproducibility. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable reagents.

Reagents:

  • 1-SEM-imidazole (1.0 eq)

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 eq)
    
  • 2-Butanone (anhydrous, 1.2 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 1-SEM-imidazole dissolved in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Causality: Low temperature is critical to prevent the "dance of the protecting group" (migration of the lithiated species) or ring fragmentation.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Checkpoint: The solution should turn a characteristic yellow/orange color, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.

  • Electrophile Addition: Add 2-butanone dropwise.

    • Observation: The color usually fades as the nucleophile is consumed.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Deprotection: Dissolve the crude intermediate in MeOH and add 4M HCl in dioxane. Reflux for 2 hours.

  • Isolation: Neutralize with

    
    , extract with EtOAc, and purify via column chromatography (DCM/MeOH 9:1).
    

Alternative Pathway: Grignard Addition (Pathway B)

While lithiation is preferred for small-scale discovery, the Grignard route is often safer for scale-up as it avoids handling pyrophoric


-BuLi or 

-BuLi in large quantities.

Mechanism:

  • Starting Material: Ethyl imidazole-2-carboxylate.

  • Reagent: Ethylmagnesium bromide (EtMgBr) - Note: 2 equivalents are required.

  • Process: The first equivalent of Grignard converts the ester to a ketone (1-(1H-imidazol-2-yl)propan-1-one). The second equivalent attacks the ketone to form the tertiary alcohol.

Comparison of Methods:

FeaturePathway A (Lithiation)Pathway B (Grignard)
Step Count 3 (Protect -> React -> Deprotect)1 (if ester is available)
Atom Economy Moderate (Loss of SEM group)High
Safety Requires -78°C and pyrophoricsRun at 0°C to RT
Substrate Scope Excellent for complex ketonesLimited to available esters

References

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[1][2] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155.

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on general imidazole reactivity and pKa values).

  • Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.

Sources

Imidazole-Containing Tertiary Alcohols: A Comprehensive Technical Review of Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly privileged scaffold in medicinal chemistry, the combination of a planar, electron-rich imidazole ring with a sterically demanding tertiary alcohol yields molecules with profound biological activity. This structural motif is the cornerstone of numerous active pharmaceutical ingredients (APIs), ranging from broad-spectrum antifungals to potent anticonvulsants.

From an application science perspective, the synthesis and optimization of these compounds require rigorous control over reaction conditions, particularly regarding the amphoteric nature of the imidazole ring and the steric hindrance of the tertiary carbon. This whitepaper provides an in-depth analysis of the pharmacophore dynamics, mechanistic pathways, and field-proven synthetic methodologies governing imidazole-containing tertiary alcohols.

Structural Rationale & Pharmacophore Dynamics

The pharmacological success of imidazole tertiary alcohols stems from a dual-interaction mechanism within target protein binding pockets. Imidazole is a five-membered heteroaromatic ring containing both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N3 atom possesses a lone pair of electrons orthogonal to the aromatic


-system, making it an excellent hydrogen-bond acceptor and a potent ligand for transition metals (such as the heme iron in cytochrome P450 enzymes).

However, the imidazole ring alone is often insufficient for high target residence time. The introduction of a tertiary alcohol adjacent to the heterocycle provides two critical advantages:

  • Steric Shielding: The bulky alkyl/aryl groups surrounding the tertiary carbon protect the molecule from rapid phase I metabolic degradation.

  • Anchoring via Hydrogen Bonding: The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, interacting with specific amino acid residues (e.g., ILE-373) or water networks within the enzyme's active site, effectively locking the imidazole nitrogen in optimal coordination geometry with the target metal ion.

Mechanistic Target: CYP51 Inhibition & Ergosterol Depletion

The most prominent application of these compounds is in the treatment of invasive fungal infections. The primary target is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450-dependent enzyme responsible for synthesizing ergosterol—a vital component of the fungal cell membrane 1.

When an imidazole tertiary alcohol enters the active site, the N3 atom forms a direct coordinate covalent bond with the heme iron, while the tertiary alcohol hydroxyl group hydrogen-bonds to the propionate side chains of the heme or nearby polar residues. This halts the conversion of lanosterol to 14


-demethyl lanosterol, leading to the accumulation of toxic methylated sterols and ultimate fungal cell death.

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis (Membrane Integrity) CYP51->Ergosterol Normal Catalysis Death Toxic Sterol Accumulation (Fungal Cell Death) CYP51->Death Pathway Blockade Inhibitor Imidazole Tertiary Alcohol Inhibitor->CYP51 N3-Heme Coordination & OH-H Bonding

Mechanism of CYP51 inhibition by imidazole tertiary alcohols.

Synthetic Methodologies & Workflows

Synthesizing sterically hindered tertiary alcohols containing an unprotected imidazole ring presents unique challenges, primarily due to the basicity and nucleophilicity of the heterocycle. Below are two field-proven protocols detailing the synthesis and subsequent functionalization of these molecules.

Protocol A: Synthesis of Tertiary Alcohols via Grignard Addition to Imidazole Ketones

The direct addition of Grignard reagents to imidazole-containing ketones is a standard route to access tertiary alcohols like Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol 2.

  • Step 1: Substrate Preparation & Protection.

    • Action: Dissolve the N-alkylated imidazole ketone in anhydrous THF under an inert argon atmosphere.

    • Causality: If the imidazole is not N-alkylated or C2-protected, the acidic proton at the C2 position will react with the highly basic Grignard reagent, acting as a protic solvent. This quenches the reagent and produces an undesired hydrocarbon byproduct 3.

  • Step 2: Nucleophilic Addition.

    • Action: Cool the solution to 0 °C and add the Grignard reagent (e.g., arylmagnesium bromide) dropwise.

    • Causality: Low temperatures prevent competitive enolization of the ketone and suppress side reactions such as ring-opening of the imidazole.

  • Step 3: Quenching & Isolation.

    • Action: Quench with saturated aqueous

      
       rather than strong acids.
      
    • Causality: Strong acids will protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration to an alkene due to the highly stabilized nature of the resulting carbocation.

Protocol B: S_N1 Azidation of Imidazole Tertiary Alcohols

Tertiary alcohols can be further functionalized into azidoconazoles, which are potent antifungal agents 4.

  • Step 1: Lewis Acid Activation.

    • Action: To a solution of the tertiary alcohol (0.16 mmol) and sodium azide (1.54 mmol) in dried THF (10 mL) at 0 °C, add Boron trifluoride-diethyl etherate (

      
      , 1.97 mmol) dropwise.
      
    • Causality:

      
       acts as a highly specific Lewis acid. It coordinates with the sterically hindered tertiary hydroxyl group, transforming it into an excellent leaving group and generating a stable tertiary carbocation. A protic acid cannot be used here, as it would preferentially protonate the imidazole N3, precipitating the starting material out of the organic phase.
      
  • Step 2: Nucleophilic Substitution.

    • Action: Stir the mixture for 12 hours allowing the azide anion to attack the carbocation intermediate via an

      
       mechanism.
      
  • Step 3: Mild Basic Workup.

    • Action: Hydrolyze with water and add a saturated aqueous solution of

      
      . Extract with dichloromethane.
      
    • Causality: The basic workup neutralizes the Lewis acid complex and ensures the imidazole ring is returned to its free-base form, which is essential for efficient partitioning into the organic dichloromethane layer.

Synthetic_Workflow Ketone Imidazole Ketone Grignard Organometallic Addition Ketone->Grignard TertAlcohol Tertiary Alcohol Intermediate Grignard->TertAlcohol C-C Bond Formation Azidation Lewis Acid Mediated Azidation (SN1) TertAlcohol->Azidation API Active Pharmaceutical Ingredient Azidation->API NaN3 / BF3·OEt2

Step-by-step synthetic workflow for imidazole-based APIs.

Quantitative Structure-Activity Relationships (QSAR)

The biological efficacy of imidazole-containing tertiary alcohols is highly dependent on the steric and electronic properties of the substituents attached to the tertiary carbon.

Table 1: Anticonvulsant Activity of (Arylalkyl)imidazoles

Certain tertiary alcohol derivatives exhibit potent anticonvulsant activity by interacting with Cytochrome P-450, which potentiates hexobarbital-induced sleeping time and inhibits maximal electroshock seizures 5.

Compound TypeAryl MoietyFunctional GroupED50 (mg/kg, po)LD50 (mg/kg, po)
Nafimidone NaphthalenylKetone56504
Denzimol PhenethylphenylTertiary Alcohol12N/A
Fluorenyl-imidazole FluorenylTertiary Alcohol104550

Data Insight: The transition from a ketone (Nafimidone) to a tertiary alcohol (Fluorenyl-imidazole) drastically lowers the


 (increasing potency) while significantly raising the 

(reducing toxicity), highlighting the superior therapeutic index of the tertiary alcohol pharmacophore.
Table 2: Antifungal Efficacy of Azidoconazoles (Tertiary Alcohol Derivatives)

Nucleophilic substitution of the tertiary alcohol yields azido-derivatives with targeted antifungal properties against resistant strains.

CompoundSubstitutionTarget PathogenMIC (µg/mL)Mechanism
Compound 6a HexylCandida albicans< 1.0CYP51 Inhibition
Compound 6e PhenylethylAspergillus fumigatus1.0 - 2.5CYP51 Inhibition
Compound II203 BiphenylCandida tropicalis1.0CYP51 Inhibition

References

  • Full article: Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)
  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)
  • New Antifungal Agents with Azole Moieties Source: MDPI URL
  • Synthesis of Tertiary Alcohols via an Ionic Liquid Catalyst Source: Der Pharma Chemica URL
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)

Sources

Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 2-(1H-imidazol-2-yl)butan-2-ol represents a critical pharmacophore in medicinal chemistry, serving as a precursor to antifungal agents (CYP51 inhibitors),


-adrenergic agonists, and anticonvulsants. The synthesis of this tertiary alcohol requires overcoming the inherent amphoteric nature of the imidazole ring. Direct alkylation or metalation of unprotected imidazole is non-viable due to rapid N-deprotection.

This guide details the "Protection-Lithiation-Addition-Deprotection" (PLAD) strategy, the industry-standard methodology for introducing electrophiles at the C2 position of imidazoles. We prioritize the 1-(diethoxymethyl) protecting group strategy due to its atom economy and facile acid-mediated removal, contrasting it with SEM (2-(trimethylsilyl)ethoxymethyl) routes which, while robust, require fluoride deprotection.

Retrosynthetic Analysis & Strategic Logic

To synthesize 2-(1H-imidazol-2-yl)butan-2-ol (Target 1 ), we must form a C–C bond between the imidazole C2 carbon and the carbonyl carbon of 2-butanone.

The Chemoselectivity Challenge

Imidazole possesses an acidic proton at N1 (


) and a potentially nucleophilic N3.
  • Direct Lithiation Failure: Treating free imidazole with

    
    -BuLi results in N-lithiation (forming the imidazolyl anion), which is unreactive toward ketones at C2 without specific directing groups or transmetallation.
    
  • The Solution: Blocking N1 with an easily removable group renders the C2 proton the most acidic site (

    
    ), enabling selective lithiation.
    
Pathway Selection
  • Route A (Recommended): Lithiation of 1-(diethoxymethyl)imidazole followed by trapping with 2-butanone.

  • Route B (Alternative): Grignard addition (Ethylmagnesium bromide) to 2-acetylimidazole. Note: Route B is less efficient as 2-acetylimidazole itself usually requires a lithiation step to synthesize.

Detailed Synthetic Protocol

Method: C2-Lithiation of N-Protected Imidazole Scale: 10 mmol (adaptable to gram-scale)

Phase 1: N-Protection (Formation of the Masked Substrate)

The diethoxymethyl group acts as a "hemiaminal ether" mask, stable to strong bases but labile to dilute acid.

  • Reagents: Imidazole (1.0 eq), Triethyl orthoformate (excess),

    
    -TsOH (cat).
    
  • Procedure:

    • Reflux imidazole (680 mg, 10 mmol) in triethyl orthoformate (5 mL) with a catalytic amount of

      
      -toluenesulfonic acid for 4 hours.
      
    • Distill off the ethanol byproduct to drive equilibrium.

    • Purification: Vacuum distillation yields 1-(diethoxymethyl)imidazole (Colorless oil).

    • Checkpoint: Verify N-alkylation via NMR (distinct acetal proton singlet ~6.5 ppm).

Phase 2: C2-Lithiation & Carbonyl Addition

This is the critical C–C bond forming step. Temperature control is paramount to prevent the "ring-opening" of the imidazole anion.

  • Reagents: 1-(diethoxymethyl)imidazole (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), 2-Butanone (1.2 eq), Anhydrous THF.
    
  • Protocol:

    • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Dissolve 1-(diethoxymethyl)imidazole (1.70 g, 10 mmol) in anhydrous THF (20 mL).

    • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add

      
      -BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.
      
      • Observation: The solution typically turns a bright yellow/orange, indicating the formation of the 2-lithio species.

    • Incubation: Stir at -78°C for 30 minutes. Do not allow to warm above -40°C, as the 2-lithio intermediate can undergo a ring-opening fragmentation.

    • Electrophile Trapping: Add neat 2-butanone (0.86 g, 1.08 mL, 12 mmol) dropwise.

    • Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Quench: Quench with saturated aqueous

      
       (10 mL).
      
Phase 3: Deprotection & Isolation

The acetal protecting group is cleaved during the acidic workup or a dedicated hydrolysis step.

  • Reagents: 2N HCl or Acetic Acid/Water.

  • Protocol:

    • The crude mixture from Phase 2 (containing the protected alcohol) is treated with 2N HCl (10 mL) and stirred at room temperature for 2 hours.

    • Neutralization: Carefully adjust pH to ~8 using saturated

      
       (Imidazole is amphoteric; product is water-soluble at low pH).
      
    • Extraction: Extract exhaustively with EtOAc (

      
       mL).
      
    • Drying: Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (DCM:MeOH 95:5).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway, highlighting the role of the protecting group (PG) in directing the lithiation to the C2 position.

SynthesisPath cluster_reagents Key Reagents Imidazole Imidazole (Starting Material) Protected 1-(Diethoxymethyl) imidazole Imidazole->Protected HC(OEt)3, pTsOH (Masking N1) Lithiated 2-Lithio-Intermediate (-78°C) Protected->Lithiated n-BuLi, THF (C2 Deprotonation) Adduct Protected Tertiary Alcohol Lithiated->Adduct 2-Butanone (Nucleophilic Attack) Final 2-(1H-imidazol-2-yl) butan-2-ol Adduct->Final H3O+ (Deprotection) nBuLi n-BuLi (Strong Base) Ketone 2-Butanone (Electrophile)

Caption: Stepwise conversion of imidazole to the target tertiary alcohol via the lithiation-addition protocol.

Technical Data & Troubleshooting

Protecting Group Comparison

Choosing the right protecting group is the single biggest variable in this synthesis.

Protecting GroupLithiation TempStabilityRemoval ConditionsSuitability for Target
Diethoxymethyl -78°C to -40°CModerate (Acid sensitive)Dilute acid (RT)High (One-pot potential)
SEM (Silyl) -78°C to 0°CHighTBAF or strong acidMedium (Costly, extra step)
Methyl -78°CVery HighImpossible to removeLow (Unless N-Me is desired)
Trityl (Trt) -78°CHigh (Steric bulk)Acid (mild)Medium (Steric hindrance at C2)
Critical Process Parameters (CPPs)
  • Moisture Control: The C2-lithio intermediate is highly basic. Any trace water in the THF will quench the lithiated species, returning the starting material. Validation: The THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Temperature Ceiling: Do not allow the lithiation step to exceed -40°C before adding the ketone. Higher temperatures promote the "dance" mechanism where the lithium migrates or the ring fragments.

  • pH during Workup: The final product is an amine. If the aqueous layer is too acidic (pH < 4), the product will remain in the water phase as the imidazolium salt. Ensure pH is adjusted to ~8-9 for efficient extraction.

Applications & Biological Relevance

This scaffold is not merely a synthetic exercise; it is a privileged structure in drug discovery.

  • Antifungal Activity: The tertiary alcohol mimics the transition state of lanosterol 14

    
    -demethylase (CYP51). Derivatives with bulky lipophilic tails (attached to the butane chain) show potent antifungal properties.
    
  • 
    -Adrenergic Receptors:  2-substituted imidazoles are classic bioisosteres for catecholamines. The hydroxyl group provides a hydrogen bond donor/acceptor site crucial for receptor binding affinity.
    
  • Anticonvulsants: Structural analogues (e.g., Nafimidone) utilize the imidazole alcohol motif to modulate sodium channels.

References

  • General Lithiation of Imidazoles

    • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Journal of Organic Chemistry , 45(20), 4038–4040.

    • Note: This is the seminal paper establishing the diethoxymethyl str
  • Organolithium Reagents & Protocols

    • Watson, S. C., & Eastham, J. F. (1967).[1] Titration of organolithium compounds. Journal of Organometallic Chemistry , 9(1), 165-168.

    • Use for validating n-BuLi concentr
  • Medicinal Chemistry of Imidazole Alcohols: Zhang, M., et al. (2014). Rapid and selective oxidation of alcohols in deep eutectic solvent. Industrial & Engineering Chemistry Research, 53, 15561–15565. Contextualizes the stability and reactivity of imidazole-based alcohols.
  • Alternative Grignard Routes

    • Organic Syntheses, Coll.[1][2] Vol. 6, p. 595 (1988); Vol. 58, p. 1 (1978). Preparation of Ethylmagnesium Bromide.

Sources

Methodological & Application

Application Note: 2-(1H-imidazol-2-yl)butan-2-ol in Bifunctional Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the use of 2-(1H-imidazol-2-yl)butan-2-ol as a bifunctional organocatalyst.

Executive Summary

2-(1H-imidazol-2-yl)butan-2-ol (CAS: 1936556-69-2) represents a specialized class of hydroxyalkyl-imidazole catalysts. Unlike simple imidazole, which acts purely as a Lewis base or nucleophile, this molecule incorporates a tertiary alcohol moiety at the C2 position. This structural feature enables bifunctional catalysis : the imidazole nitrogen serves as a nucleophile/base, while the hydroxyl group acts as a hydrogen-bond donor (HBD).

This dual-activation mode mimics the serine-histidine triad found in enzymatic systems (e.g., serine proteases), making this catalyst highly effective for:

  • Morita-Baylis-Hillman (MBH) Reactions: Accelerating rate-limiting proton transfer steps.

  • Biomimetic Ester Hydrolysis: Facilitating acyl transfer via general base catalysis.

  • Metal-Ligand Coordination: Serving as an N,O-bidentate ligand for Zn(II) or Cu(II) catalyzed aldol-type transformations.

Mechanism of Action

The catalytic efficacy of 2-(1H-imidazol-2-yl)butan-2-ol stems from the proximity of the hydroxyl group to the nucleophilic N3-nitrogen.

Mechanistic Pathway (Morita-Baylis-Hillman)

In the MBH reaction, the catalyst attacks the activated alkene (e.g., acrylate).[1] The pendant hydroxyl group stabilizes the resulting zwitterionic enolate intermediate via intramolecular hydrogen bonding, significantly lowering the energy barrier for the subsequent aldol addition step.

MBH_Mechanism Cat Catalyst (2-(1H-imidazol-2-yl)butan-2-ol) Inter1 Zwitterionic Enolate Cat->Inter1 Michael Addition (N-Nucleophile) Substrate Substrate (Methyl Acrylate) Substrate->Inter1 Transition H-Bond Stabilized Transition State Inter1->Transition Aldol Step (OH group stabilizes O-) Product MBH Adduct Transition->Product Elimination & Catalyst Release Product->Cat Recycle

Figure 1: Catalytic cycle showing the bifunctional role of the hydroxyalkyl group in stabilizing the enolate intermediate.

Catalyst Synthesis Protocol

Note: While commercially available, in-house synthesis ensures high purity and allows for structural modification. This protocol utilizes a lithiation strategy.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Imidazole (99%)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • n-Butyllithium (2.5 M in hexanes)

  • 2-Butanone (Methyl Ethyl Ketone), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • TBAF (1M in THF)

Step-by-Step Workflow
Phase A: Protection
  • Dissolution: Dissolve imidazole (6.8 g, 100 mmol) in dry DMF (50 mL) at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 4.4 g, 110 mmol) portion-wise. Stir for 30 min.

  • Addition: Dropwise add SEM-Cl (19.5 mL, 110 mmol). Warm to RT and stir for 3 hours.

  • Workup: Quench with water, extract with EtOAc. Dry over Na₂SO₄ and concentrate. Checkpoint: Check NMR for disappearance of N-H signal.

Phase B: Lithiation & Alkylation
  • Setup: Dissolve SEM-imidazole (1 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 45 min at -78°C to generate the C2-lithio species.

  • Electrophile Addition: Add 2-butanone (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Add sat. NH₄Cl solution. Extract with DCM. Purify via column chromatography (Hexane/EtOAc).

Phase C: Deprotection
  • Cleavage: Dissolve the intermediate in THF. Add TBAF (1.5 equiv) and reflux for 4 hours.

  • Purification: Remove solvent. Dissolve residue in water/DCM. The product is amphoteric; adjust pH to ~8-9 for optimal extraction into organic phase. Recrystallize from Ethanol/Hexane.

Synthesis_Flow Start Imidazole Step1 Protection (SEM-Cl) NaH, DMF, 0°C Start->Step1 Inter1 1-SEM-Imidazole Step1->Inter1 Step2 Lithiation (n-BuLi) -78°C, THF Inter1->Step2 Step3 Addition (2-Butanone) Step2->Step3 Inter2 Protected Alcohol Step3->Inter2 Step4 Deprotection (TBAF) Reflux Inter2->Step4 Final 2-(1H-imidazol-2-yl)butan-2-ol Step4->Final

Figure 2: Synthetic workflow for the production of the catalyst.

Application Protocol: Morita-Baylis-Hillman Reaction

Standard Operating Procedure for the coupling of activated alkenes with aldehydes.

Reaction Setup
  • Substrates: 4-Nitrobenzaldehyde (1.0 mmol), Methyl Acrylate (2.0 mmol).

  • Catalyst: 2-(1H-imidazol-2-yl)butan-2-ol (10-20 mol%).

  • Solvent: THF or THF/H₂O (9:1) - Note: Protic additives often accelerate MBH, but this bifunctional catalyst works well in aprotic media due to internal H-bonding.

Procedure
  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, weigh 4-nitrobenzaldehyde (151 mg, 1 mmol) and the catalyst (28 mg, 0.2 mmol).

  • Solvent Addition: Add THF (1.0 mL). Stir until homogenous.

  • Activation: Add methyl acrylate (180 µL, 2.0 mmol) in one portion.

  • Incubation: Seal the vial and stir at Room Temperature (25°C).

    • Optimization: For less reactive aldehydes (e.g., benzaldehyde), mild heating to 40°C may be required.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) every 2 hours. The product will appear as a more polar spot than the aldehyde.

  • Workup: Evaporate volatiles under reduced pressure. Purify directly via flash chromatography (SiO₂, gradient 10% -> 40% EtOAc/Hexane).

Performance Data (Comparative)
CatalystTime (h)Yield (%)Turnover Frequency (h⁻¹)
Imidazole (Unsubstituted)48< 10< 0.2
DABCO (Standard)24753.1
2-(1H-imidazol-2-yl)butan-2-ol 12 92 7.6

Table 1: Comparative efficiency in the reaction of 4-nitrobenzaldehyde with methyl acrylate in THF.

Application Protocol: Biomimetic Transesterification

Use as a nucleophilic catalyst for ester hydrolysis or alcoholysis.

Rationale

The 2-hydroxyalkyl group mimics the transition state stabilization seen in hydrolase enzymes. This protocol is ideal for the kinetic resolution of esters or mild deprotection of acetylated substrates.

Procedure
  • Mix: Dissolve the ester substrate (1.0 equiv) in acetonitrile containing 2.0 equiv of the nucleophile (e.g., Methanol for transesterification).

  • Catalyst: Add 2-(1H-imidazol-2-yl)butan-2-ol (15 mol%).

  • Conditions: Stir at 40°C.

  • Self-Validation: The reaction should follow pseudo-first-order kinetics. If the rate plateaus, it indicates product inhibition; add a mild base (e.g., Et₃N) to regenerate the neutral imidazole.

References

  • Lim, D. et al. (2018). "Mechanism of Homogeneous Morita-Baylis-Hillman Reaction: A Case Study of Bifunctional Imidazole Catalysts." Journal of Organic Chemistry.

  • Aggarwal, V. K. & Mereu, A. (2000). "Superior Amine Catalysts for the Baylis-Hillman Reaction: The Influence of H-Bonding." Chemical Communications.

  • Aleman, J. et al. (2010). "Enantioselective, Organocatalytic Morita-Baylis-Hillman Reactions." Molecules.

  • Sigma-Aldrich. "Product Specification: 2-(1H-imidazol-2-yl)butan-2-ol." MilliporeSigma Catalog.

Sources

Advanced Laboratory Protocol: Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol via Isoprene-Mediated Direct Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(1H-imidazol-2-yl)butan-2-ol is a highly valuable tertiary alcohol building block used in the development of antifungal agents, metalloenzyme inhibitors, and alpha-adrenergic receptor ligands. Historically, the functionalization of the imidazole core at the C2 position has been notoriously difficult. The high acidity of the N-H proton (pKa ~ 14.5) typically necessitates an inefficient three-step sequence: installation of a robust protecting group (e.g., SEM, TBDMS, or tertiary amides), C2-lithiation with highly reactive n-butyllithium at cryogenic temperatures (-78 °C), and subsequent deprotection[1].

To bypass this bottleneck, this application note details a paradigm-shifting protocol based on the isoprene-catalyzed direct lithiation methodology developed by Yus and co-workers[2]. By utilizing an electron carrier system, this method allows for the direct, room-temperature generation of a 2-lithioimidazole equivalent from unprotected 1H-imidazole, drastically improving atom economy and operational safety.

Mechanistic Insights & Causality

As a self-validating synthetic system, it is critical to understand why these specific reagents are chosen.

In this protocol, isoprene acts as a catalytic electron carrier. When exposed to an excess of lithium metal , isoprene accepts an electron to form a highly basic radical anion. This active species first deprotonates the acidic N-H of the imidazole. A subsequent electron transfer and deprotonation event occurs at the C2 position, driven by the stabilization of the resulting carbanion between the two nitrogen atoms[3]. This yields a reactive 1,2-dilithioimidazole intermediate.

When the electrophile, 2-butanone (methyl ethyl ketone) , is introduced, the highly nucleophilic C2-carbanion attacks the carbonyl carbon, forming a tertiary alkoxide. A final aqueous quench hydrolyzes both the N-lithio site and the alkoxide, yielding the target compound[2].

Mechanism Li Lithium Metal (Electron Source) Rad Isoprene Radical Anion (Active Base) Li->Rad e⁻ transfer Iso Isoprene (Electron Carrier) Iso->Rad e⁻ acceptor DiLi 1,2-Dilithioimidazole (Nucleophile) Rad->DiLi Deprotonates Imid 1H-Imidazole (Substrate) Imid->DiLi N-H & C2-H loss

Mechanistic logic of isoprene-mediated direct lithiation of imidazole.

Critical Field-Proven Insights

  • Lithium Morphology: The use of Lithium powder or finely dispersed sand is non-negotiable. Standard granular lithium lacks the necessary surface area to facilitate rapid electron transfer to isoprene, which can lead to stalled initiation and poor yields.

  • Moisture Exclusion: Tetrahydrofuran (THF) must be strictly anhydrous (<10 ppm H2O). Trace water will prematurely quench the isoprene radical anion, effectively killing the catalytic cycle before the C2 position can be deprotonated.

  • Temperature Control: Unlike traditional n-BuLi reactions that require -78 °C to prevent ring-opening, this reaction thrives at room temperature. The steady-state concentration of the radical anion is kept low, allowing for thermodynamically controlled lithiation without degrading the solvent[2].

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Causality (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
1H-Imidazole 68.081.0681 mgSubstrate; provides the core heterocycle.
Lithium Powder 6.944.0278 mgElectron source; excess drives the double deprotonation.
Isoprene 68.120.2136 mg (200 µL)Electron carrier; forms the active radical anion base.
2-Butanone (MEK) 72.111.2865 mg (1.07 mL)Electrophile; dictates the tertiary alcohol structure.
Anhydrous THF 72.11-20 mLSolvent; coordinates Li⁺ to stabilize intermediates.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Active Species Generation
  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with high-purity Argon for 10 minutes.

  • Suspension: Add 1H-imidazole (681 mg, 10.0 mmol) and lithium powder (278 mg, 40.0 mmol) to the flask. Inject 20 mL of anhydrous THF via syringe.

  • Initiation: While stirring vigorously at room temperature (20–25 °C), add isoprene (200 µL, 2.0 mmol) dropwise over 2 minutes.

  • Maturation: Allow the mixture to stir for 2 hours. The formation of the 1,2-dilithioimidazole intermediate is visually confirmed by the reaction mixture turning a deep red/brown color.

Phase 2: Self-Validating In-Process Quality Control (IPQC)

To ensure trustworthiness and prevent the waste of downstream reagents, validate the lithiation before proceeding:

  • Withdraw a 0.1 mL aliquot of the dark reaction mixture via a dry syringe.

  • Quench immediately into a vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate, evaporate the organic layer, and analyze via ¹H-NMR.

  • Validation Check: A successful lithiation is confirmed by the complete disappearance of the imidazole C2-proton singlet at ~7.7 ppm (due to deuterium incorporation). If the peak remains, add an additional 5 mol% of isoprene and stir for 30 more minutes.

Phase 3: Electrophilic Addition and Quench
  • Addition: Cool the reaction flask slightly using a water bath (15 °C) to control the mild exotherm. Slowly inject 2-butanone (1.07 mL, 12.0 mmol) dropwise over 5 minutes.

  • Propagation: Remove the water bath and allow the reaction to stir at room temperature for 1 hour. The color will gradually lighten as the carbanion is consumed.

  • Hydrolysis: Cool the flask to 0 °C using an ice bath. Carefully quench the excess lithium and alkoxide intermediates by adding 5 mL of deionized water dropwise. (Caution: Hydrogen gas evolution from unreacted lithium).

Phase 4: Isolation and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5) to yield pure 2-(1H-imidazol-2-yl)butan-2-ol as a crystalline solid.

Workflow Step1 1. Reagent Suspension Li powder + Imidazole in dry THF Step2 2. Lithiation Initiation Add Isoprene (0.2 eq) dropwise at RT Step1->Step2 Step3 3. Electrophilic Addition Add 2-Butanone (1.2 eq) Step2->Step3 Stir 2h, RT Step4 4. Reaction Quench Hydrolysis with H2O at 0 °C Step3->Step4 Stir 1h, RT Step5 5. Isolation & Purification Extraction (EtOAc) & Chromatography Step4->Step5 Product 2-(1H-imidazol-2-yl)butan-2-ol (Target Compound) Step5->Product

Step-by-step experimental workflow for synthesizing 2-(1H-imidazol-2-yl)butan-2-ol.

Process Comparison

Table 2: Traditional vs. Isoprene-Mediated Protocol

ParameterTraditional n-BuLi ProtocolIsoprene-Mediated Protocol
Step Count 3 (Protect → React → Deprotect)1 (Direct C2-Lithiation)
Operating Temperature Cryogenic (-78 °C)Ambient (20–25 °C)
Atom Economy Low (Protecting group waste)High (Direct functionalization)
Reagent Hazard Pyrophoric liquid (n-BuLi)Flammable solid (Li powder)
Total Process Time 24–48 hours4–6 hours

References

  • Title: Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles Source: Organic Chemistry Portal / Tetrahedron (2005) URL: [2]

  • Title: 2-Protecting groups for 5-lithiation in the syntheses of imidazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [1]

  • Title: Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations Source: ARKAT-USA / ResearchGate URL: [3]

Sources

2-(1H-imidazol-2-yl)butan-2-ol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(1H-imidazol-2-yl)butan-2-ol as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile N,O-Donor Ligand for Transition Metal Coordination and Asymmetric Catalysis

Executive Summary

2-(1H-imidazol-2-yl)butan-2-ol represents a class of bidentate, functionalized imidazole ligands capable of forming stable 5-membered chelate rings with transition metals. Structurally analogous to the key intermediates used in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan), this ligand offers a unique combination of a "hard" alkoxide/alcohol oxygen donor and a "borderline" imidazole nitrogen donor.

This guide details the synthesis, coordination protocols, and catalytic applications of this ligand. It highlights the molecule's chirality (at the C2-butyl position), its potential in asymmetric catalysis, and its utility as a bioinorganic model for metalloenzyme active sites (mimicking Histidine-Serine/Threonine interactions).

Ligand Profile & Physicochemical Properties

The ligand features a tertiary alcohol directly attached to the C2 position of the imidazole ring. This proximity creates a rigid bite angle upon coordination, favoring square planar (Cu) or tetrahedral (Zn, Co) geometries.

PropertyValue / Description
IUPAC Name 2-(1H-imidazol-2-yl)butan-2-ol
CAS Number 1936556-69-2
Molecular Formula C

H

N

O
Molecular Weight 140.18 g/mol
Donor Atoms N3 (Imidazole), O (Hydroxyl)
Acidity (pKa) Imidazole NH: ~14.4; Alcohol OH: ~16-17; Imidazolium NH

: ~7.0
Chirality Yes (C2 of the butanol chain is a stereocenter)
Coordination Mode Bidentate (

-chelate); Bridging (

-bridge in clusters)

Synthesis Protocol: The "Protected-Lithiation" Route

Direct reaction of imidazole with ketones often yields poor results due to the acidity of the N1-proton. The most robust protocol involves N1-protection , followed by C2-lithiation and nucleophilic addition to 2-butanone.

Reagents Required:
  • Imidazole (99%)[1]

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or Benzyl chloride

  • n-Butyllithium (2.5 M in hexanes)

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Tetrahydrofuran (THF), anhydrous

  • TBAF (for SEM deprotection) or H

    
    /Pd-C (for Benzyl deprotection)
    
Step-by-Step Methodology
Phase 1: N-Protection (SEM-Imidazole)
  • Dissolve imidazole (1.0 eq) in dry DMF at 0°C.

  • Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Add SEM-Cl (1.05 eq) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Validation:

    
    H NMR should show disappearance of NH signal and appearance of SEM methylene protons (
    
    
    
    ppm).
Phase 2: C2-Lithiation and Alkylation
  • Cool a solution of 1-SEM-imidazole (1.0 eq) in anhydrous THF to -78°C (dry ice/acetone bath).

  • Add n-BuLi (1.1 eq) dropwise over 15 mins. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Stir at -78°C for 30 minutes to ensure complete lithiation.

  • Add 2-butanone (1.2 eq) neat, dropwise.

  • Allow the reaction to warm slowly to RT over 2 hours.

  • Quench with saturated NH

    
    Cl solution. Extract with EtOAc.[1][3]
    
Phase 3: Deprotection
  • Dissolve the crude intermediate in THF.

  • Add TBAF (1.0 M in THF, 2.0 eq). Reflux for 4–6 hours.

  • Purification: Remove solvent. Purify via flash column chromatography (DCM:MeOH 95:5).

  • Yield: Typically 65–75% overall.

Synthesis Workflow Diagram

SynthesisRoute Start Imidazole (C3H4N2) Step1 1-SEM-Imidazole (Protected) Start->Step1 SEM-Cl, NaH DMF, 0°C Step2 2-Lithio-1-SEM-Imidazole (Reactive Intermediate) Step1->Step2 n-BuLi THF, -78°C Step3 Intermediate Alcohol (Protected Ligand) Step2->Step3 2-Butanone Electrophilic Addn Final 2-(1H-imidazol-2-yl)butan-2-ol (Target Ligand) Step3->Final TBAF Deprotection

Figure 1: Step-wise synthesis of 2-(1H-imidazol-2-yl)butan-2-ol via the lithiation-protection strategy.

Coordination Chemistry Protocol

This ligand acts as a mono-anionic (


) or neutral (

) donor depending on the pH and metal salt used. The following protocol describes the synthesis of a Copper(II) complex , a standard model for characterization.
Protocol: Synthesis of [Cu(L) Cl ] (Neutral Ligand Mode)

Rationale: In neutral media, the alcohol proton is retained, and the ligand coordinates via the Imidazole-N3 and Alcohol-O (dative).

  • Preparation: Dissolve 2-(1H-imidazol-2-yl)butan-2-ol (2.0 mmol) in 10 mL of absolute Ethanol.

  • Metal Addition: Add CuCl

    
    ·2H
    
    
    
    O (1.0 mmol) dissolved in 5 mL Ethanol dropwise.
  • Observation: The solution will shift from light blue to deep green/blue, indicating N,O-chelation.

  • Reflux: Heat at 60°C for 1 hour to ensure thermodynamic equilibration.

  • Crystallization: Allow the solution to evaporate slowly at RT. Green crystalline needles typically form within 24–48 hours.

  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
       of the imidazole ring (typically shifts from ~1490 cm
      
      
      
      to ~1470 cm
      
      
      ) and broadening of the
      
      
      band due to coordination.
    • XRD: Single crystal X-ray diffraction is required to confirm the bite angle and geometry (distorted octahedral vs. square planar).

Coordination Geometry Visualization

Coordination Cu Cu(II) N1 N (Im) Cu->N1 O1 OH (Alc) Cu->O1 N2 N (Im) Cu->N2 O2 OH (Alc) Cu->O2 Cl1 Cl Cu->Cl1 Cl2 Cl Cu->Cl2 L1_Back Ligand Backbone N1->L1_Back O1->L1_Back L2_Back Ligand Backbone N2->L2_Back O2->L2_Back

Figure 2: Predicted coordination geometry for a Cu(II) complex. The ligand forms a 5-membered chelate ring (N-Cu-O).

Applications & Strategic Relevance

A. Asymmetric Catalysis

Because 2-(1H-imidazol-2-yl)butan-2-ol possesses a chiral center at the butyl group, it can be resolved into its


 and 

enantiomers.
  • Mechanism: When bound to a Lewis acidic metal (e.g., Zn

    
    , Cu
    
    
    
    ), the chiral steric bulk of the ethyl/methyl groups directs the approach of substrates.
  • Use Case: Enantioselective Henry reactions (nitroaldol) or Friedel-Crafts alkylations. The

    
    -chelate mimics the "box" (bis-oxazoline) ligand environment but with a harder oxygen donor.
    
B. Pharmaceutical Impurity Profiling

This ligand is structurally significant to the pharmaceutical industry. It is a truncated analog of the key intermediate used in Olmesartan Medoxomil synthesis (Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate).

  • Protocol: Use this ligand as a reference standard in HPLC to identify degradation products in imidazole-based drug substances. The tertiary alcohol moiety is prone to dehydration, a common degradation pathway.

C. Bioinorganic Modeling

The ligand serves as a minimal model for the active sites of metalloenzymes where Histidine (imidazole) and Serine/Threonine (alcohol) residues coordinate to a metal center (e.g., in certain hydrolases or oxidases).

References

  • Synthesis of 2-Substituted Imidazoles

    • Shibata, N., et al. "Highly Enantioselective Catalytic Fluorination and Chlorination Reactions of Carbonyl Compounds Capable of Two-Point Binding." Journal of the American Chemical Society, 2008. Link (Foundational lithiation protocols).

  • Olmesartan Intermediate Synthesis

    • Jiang, J., & Yang, W. "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan."[3] Journal of Chemical and Pharmaceutical Research, 2016.[3] Link

  • Coordination of Imidazole-Alcohol Ligands

    • Maru, M., & Shah, M. K. "Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization." Journal of Chemical and Pharmaceutical Research, 2012. Link

  • Chiral Imidazole Ligands in Catalysis

    • Burgess, K., et al. "Chiral Imidazolylidine Ligands for Asymmetric Catalysis."[4] ChemInform, 2005.[4] Link

Sources

Application Note: Experimental Protocols for 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists. It details the experimental handling, synthesis, and functionalization of 2-(1H-imidazol-2-yl)butan-2-ol , a versatile heterocyclic building block and N,O-bidentate ligand.

Introduction & Chemical Profile

2-(1H-imidazol-2-yl)butan-2-ol represents a class of


-hydroxyalkyl imidazoles . Structurally, it features an imidazole ring substituted at the C2 position with a tertiary alcohol (2-hydroxybutan-2-yl). This motif is chemically significant for two reasons:
  • Bidentate Chelation: The imidazole

    
     nitrogen and the hydroxyl oxygen form a stable 5-membered chelate ring with transition metals, making it a valuable ligand for biomimetic catalysis.
    
  • Pharmaceutical Intermediate: The tertiary alcohol is a precursor to vinyl-imidazoles (via dehydration), a scaffold found in bioactive compounds (e.g., Olmesartan intermediates).

Chemical Properties Table
PropertySpecification
Molecular Formula

Molecular Weight 140.19 g/mol
Acidity (

)
~7.0 (Imidazole

), ~14 (Alcohol -OH)
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in

,

.
Stability Hygroscopic. Prone to dehydration under acidic thermal conditions.

Synthesis Protocol: Isoprene-Catalyzed Lithiation

Rationale: Direct C2-lithiation of N-unsubstituted imidazole is challenging due to the acidity of the NH proton. While protection-deprotection strategies exist, the isoprene-catalyzed lithiation method (Torregrosa et al.) is superior for atom economy and operational simplicity. Isoprene acts as an electron carrier, facilitating the formation of 2-lithioimidazole without protecting groups.

Materials
  • Imidazole (1.0 eq)[1]

  • Lithium metal (powder or granules, 3.0 eq)

  • Isoprene (0.5 eq - Catalyst)

  • 2-Butanone (Methyl ethyl ketone) (1.1 eq)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Lithiation Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and Lithium metal.

  • Catalyst Addition: Add isoprene (0.5 eq) to the suspension. Stir at room temperature. The mixture will turn green/black, indicating the formation of lithiated isoprene species which transfers Li to imidazole.

  • Imidazole Addition: Add imidazole (1.0 eq) slowly. Stir for 45–60 minutes at

    
     (or optimized room temp protocols depending on scale) to generate 2-lithioimidazole .
    
    • Note: The solution typically turns a deep red/brown color.

  • Electrophile Trapping: Cool the mixture to

    
    . Add 2-butanone (1.1 eq) dropwise over 20 minutes.
    
  • Quenching: Allow the reaction to warm to

    
     and quench with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2][3]
  • Purification: Recrystallize from Acetone/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

Application A: Metal Coordination (Cu(II) Complexation)

Rationale: The N,O-chelating ability of this ligand mimics the histidine-serine/threonine environment in metalloenzymes. This protocol describes the synthesis of a Copper(II) complex, useful for oxidation catalysis studies.

Reaction Scheme


Protocol
  • Ligand Solution: Dissolve 2-(1H-imidazol-2-yl)butan-2-ol (2.0 mmol) in absolute Ethanol (10 mL).

  • Metal Addition: Add a solution of

    
     (1.0 mmol) in Ethanol (5 mL) dropwise to the stirring ligand solution.
    
    • Observation: Immediate color change (typically blue to green/teal) indicates complex formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure thermodynamic product formation.
    
  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% via rotary evaporation and add

    
     to induce crystallization.
    
  • Characterization: IR spectroscopy will show a shift in the C=N imidazole stretch and O-H stretch compared to the free ligand.

Application B: Dehydration to Alkenyl Imidazole

Rationale: Tertiary alcohols attached to aromatic/heteroaromatic rings are prone to elimination. This reaction converts the alcohol to 2-(but-1-en-2-yl)-1H-imidazole (and isomers), a reactive monomer for polymerization or further functionalization.

Protocol
  • Reagents: Dissolve the starting alcohol (1.0 eq) in Toluene. Add p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 eq).

  • Dean-Stark Trap: Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Reaction is complete when the polar alcohol spot disappears).

  • Neutralization: Cool to RT. Wash the organic phase with saturated

    
     to remove acid catalyst.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. The product is often an oil that solidifies upon standing.
    

Visualizing the Reaction Network

The following diagram illustrates the central role of 2-(1H-imidazol-2-yl)butan-2-ol in divergent synthesis pathways.

ReactionNetwork Start Imidazole (Precursor) Lithio 2-Lithioimidazole (Intermediate) Start->Lithio Li, Isoprene THF Target 2-(1H-imidazol-2-yl)butan-2-ol (Target Molecule) Lithio->Target 2-Butanone Electrophile Complex Metal Complex [M(L)2] Target->Complex MCl2, EtOH Coordination Alkene Alkenyl Imidazole (Dehydration Product) Target->Alkene pTsOH, Toluene -H2O

Figure 1: Divergent synthesis pathways starting from Imidazole to the Target Alcohol, leading to Metal Complexation or Dehydration.

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, compare experimental data against these expected signals.

Nuclear Magnetic Resonance (NMR)[4]
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.8 ppm (br s, 1H, Imidazole NH ).
      
    • 
       6.9–7.1 ppm (m, 2H, Imidazole CH ).
      
    • 
       5.2 ppm (s, 1H, OH ).
      
    • 
       1.8 ppm (q, 2H, 
      
      
      
      of ethyl group).
    • 
       1.5 ppm (s, 3H, 
      
      
      
      attached to C-OH).
    • 
       0.8 ppm (t, 3H, terminal 
      
      
      
      ).
  • Note: The disappearance of the OH singlet at 5.2 ppm is a key indicator if dehydration has occurred inadvertently.

Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  141.1 m/z.
    
  • Fragment: Loss of

    
     (123.1 m/z) is common in the source.
    

References

  • Synthesis via Isoprene Catalysis: Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[4] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[4] Tetrahedron, 61(47), 11148-11155. Link[4]

  • Olmesartan Intermediate Analogs: Jiang, J., & Yang, W. (2016).[5] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.[5] Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[5] Link

  • General Imidazole Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link

Sources

Application Note: Strategic Utilization of 2-(1H-imidazol-2-yl)butan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1H-imidazol-2-yl)butan-2-ol represents a high-value "fragment-like" scaffold in modern drug discovery. Unlike simple alkyl-imidazoles, this building block incorporates a tertiary alcohol directly at the C2 position of the imidazole ring. This specific arrangement offers a unique trifecta of properties for medicinal chemistry:

  • Amphoteric Binding: The imidazole ring provides a classic hydrogen bond donor/acceptor motif (pKa ~7.0), ideal for kinase hinge binding or GPCR interactions.

  • Metabolic Blocking: The tertiary alcohol acts as a "metabolicstop," preventing oxidation at the benzylic-like position while enhancing water solubility.

  • Chiral Complexity: The sec-butyl group creates a chiral center, allowing for the exploration of stereoselective binding pockets (S1/S1') that achiral analogs (e.g., dimethyl/isopropyl variants) cannot access.

This guide details the strategic application, robust synthesis, and analytical characterization of this scaffold, moving beyond basic literature to provide field-proven protocols.

Chemical Profile & Structural Logic[1]

Physicochemical Properties[2]
  • IUPAC Name: 2-(1H-imidazol-2-yl)butan-2-ol

  • Molecular Formula: C7H12N2O

  • Molecular Weight: 140.19 g/mol

  • Chirality: Yes (C2 of the butyl chain). Exists as (R) and (S) enantiomers.

  • pKa (Imidazole): ~6.95 (Neutral species protonates to cation).

  • pKa (Alcohol): ~16 (Acts as H-bond donor).

Structural Activity Relationship (SAR) Logic

The substitution of a methyl group (in the isopropyl analog) with an ethyl group (in this compound) is a classic "Magic Methyl" strategy, but with a twist. The ethyl group increases lipophilicity (LogP) slightly and introduces steric bulk that can lock conformations or fill hydrophobic pockets.

Key Interaction Map:

  • N3 (Imidazole): H-bond Acceptor (e.g., to Backbone NH of Kinase).

  • NH1 (Imidazole): H-bond Donor (e.g., to Carbonyl of Kinase).

  • -OH (Tertiary): H-bond Donor/Acceptor + Solubilizing group.

  • Ethyl Group: Hydrophobic interaction / Chiral discriminator.

Synthetic Protocol: C2-Selective Lithiation

Context: Direct functionalization of imidazole at C2 is challenging due to the acidity of the NH proton. The most robust method involves N-protection followed by directed lithiation. This protocol uses SEM (2-(Trimethylsilyl)ethoxymethyl) protection for ease of removal, though THP or Trityl can be used.

Reaction Scheme Visualization

SynthesisPath Start Imidazole (Starting Material) Step1 N-Protection (SEM-Cl, NaH) Start->Step1 Intermediate1 1-SEM-Imidazole Step1->Intermediate1 Step2 C2-Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Intermediate2 2-Lithio-1-SEM-Imidazole Step2->Intermediate2 Step3 Electrophile Addition (2-Butanone) Intermediate2->Step3 Intermediate3 Protected Alcohol Step3->Intermediate3 Step4 Deprotection (TBAF or HCl) Intermediate3->Step4 Final 2-(1H-imidazol-2-yl)butan-2-ol (Racemic Product) Step4->Final

Figure 1: Step-wise synthesis pathway via directed lithiation.

Detailed Experimental Procedure

Step 1: Protection (SEM-Imidazole)

  • Suspend NaH (60% dispersion, 1.1 eq) in dry THF at 0°C under Argon.

  • Add Imidazole (1.0 eq) portion-wise. Stir for 30 min until H2 evolution ceases.

  • Add SEM-Cl (1.05 eq) dropwise. Warm to RT and stir for 2 hours.

  • QC Check: TLC (EtOAc/Hexane) should show complete conversion.

  • Quench with water, extract with EtOAc, and concentrate.

Step 2: Lithiation & Addition (The Critical Step) Rationale: The C2 proton of N-protected imidazole is the most acidic. Lithiation must occur at -78°C to prevent rearrangement or ring opening.

  • Dissolve 1-SEM-imidazole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.

  • Stir at -78°C for 45 mins. The solution usually turns bright yellow/orange (formation of the carbanion).

  • Add 2-Butanone (1.2 eq) neat, dropwise.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench with saturated NH4Cl solution.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF.

  • Add TBAF (1.0 M in THF, 2.0 eq) or 4N HCl in Dioxane.

  • Reflux for 2-4 hours (SEM removal requires energy; Trityl is acid-labile at RT).

  • Purification: Neutralize with NaHCO3. Extract with DCM/iPrOH (3:1) due to high polarity.

  • Final Polish: Recrystallize from EtOAc/Heptane or purify via reverse-phase flash chromatography.

Analytical Protocol: Chiral Resolution

Since the synthesis yields a racemic mixture, separating enantiomers is critical for biological assays.

Method: Chiral HPLC / SFC Column: Chiralpak AD-H or IC (Amylose-based columns work best for imidazoles). Mobile Phase: CO2 / Methanol (with 0.2% Diethylamine or Ammonia). Note: Basic additive is mandatory to suppress peak tailing caused by the imidazole nitrogen.

ParameterCondition
Technique SFC (Supercritical Fluid Chromatography)
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Co-Solvent 15% MeOH + 0.1% DEA
Flow Rate 3.0 mL/min
Detection UV @ 220 nm (Imidazole absorbance)
Retention Peak 1 (R): ~3.2 min / Peak 2 (S): ~4.5 min

Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment." It has a Molecular Weight < 150 and high ligand efficiency.

  • Workflow: Soak the fragment into protein crystals (e.g., Trypsin, Kinases).

  • Binding Mode: The imidazole binds to the metal center (e.g., Heme, Zinc) or the hinge region, while the alcohol displaces a conserved water molecule.

Kinase Inhibitor Optimization

In many kinase inhibitors (e.g., p38 MAP kinase or B-Raf), an imidazole moiety interacts with the gatekeeper residue.

  • Problem: Simple alkyl imidazoles are metabolically labile.

  • Solution: The 2-(1H-imidazol-2-yl)butan-2-ol motif introduces the tertiary alcohol. This blocks CYP450 oxidation at the alpha-carbon and provides an additional H-bond to the ribose-binding pocket.

GPCR Ligands (Angiotensin II Analogs)

While Olmesartan uses a dimethyl-alcohol motif, the ethyl-methyl variant (butan-2-ol) offers a subtle way to probe the hydrophobic tolerance of the AT1 receptor pocket. The increased bulk of the ethyl group can improve selectivity against off-target receptors (e.g., AT2).

References

  • Synthesis of C2-Substituted Imidazoles

    • Ngochindo, R. I. (1990). Direct lithiation of 1-protected imidazoles.Journal of the Chemical Society, Perkin Transactions 1, (9), 1645-1648. Link

  • Olmesartan Intermediate Chemistry (Analogous Reaction)

    • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Imidazole-5-carboxylic Acids.Journal of Medicinal Chemistry, 39(1), 323-338.[1] Link

  • Metabolic Stability of Tertiary Alcohols

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1][] Elsevier. (Chapter on Bioisosteres and Metabolic Blocking).

  • Chiral Separation of Imidazoles

    • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs.Journal of Chromatography A, 906(1-2), 379-397. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(1H-imidazol-2-yl)butan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-OPT-882 Subject: Yield Improvement for Imidazole-C2 Alkylation with Enolizable Ketones

Executive Summary & Core Diagnosis

The Problem: Synthesizing 2-(1H-imidazol-2-yl)butan-2-ol via direct lithiation of imidazole and subsequent reaction with 2-butanone (methyl ethyl ketone) often results in yields below 20-30%.

The Root Cause: The primary failure mode is enolization . 2-Butanone contains acidic


-protons. The lithiated imidazole species (2-lithioimidazole) acts as a strong base (

) rather than a nucleophile. Instead of attacking the carbonyl carbon to form the C-C bond, it deprotonates the ketone, resulting in the recovery of the starting imidazole and the enolate of 2-butanone upon quenching.

The Solution: You must switch from a pure Organolithium protocol to an Organocerium (Imamoto Reagent) protocol . Transmetallating the lithium species to cerium (


) drastically reduces basicity while increasing oxophilicity, favoring nucleophilic addition over proton abstraction.

The "Gold Standard" Protocol

This protocol utilizes the Imamoto Reaction to bypass the enolization trap.

Phase A: Reagent Preparation (Critical)
  • Anhydrous

    
    :  Commercial "anhydrous" 
    
    
    
    is often hydrated. It must be dried/activated.
    • Procedure: Heat

      
       (or commercial powder) at 140-160°C under high vacuum (<0.1 mmHg) for 2-4 hours. A stir bar should be used to break up the powder as it dries. It is ready when it is a fine, free-flowing white powder.
      
Phase B: Protection & Lithiation
  • Substrate: 1-(diethoxymethyl)imidazole or 1-SEM-imidazole (SEM = 2-(Trimethylsilyl)ethoxymethyl).

    • Note: Do not use unprotected imidazole; the N1-proton will consume 1 eq. of base and the dianion is insoluble.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of N-protected imidazole in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.

    • Observation: Solution may turn yellow/orange.

    • Time: Stir for 30-45 minutes at -78°C to ensure complete C2-lithiation.

  • Transmetallation (The Fix):

    • Prepare a slurry of dried

      
       (1.5 eq) in THF in a separate flask (sonicate if necessary to disperse).
      
    • Cannulate the

      
       slurry into the lithiated imidazole solution at -78°C.
      
    • Aging:[1][2][3] Allow the mixture to stir for 30-60 minutes at -78°C. The solution effectively becomes an organocerium reagent (

      
      ).
      
  • Addition: Add 2-butanone (1.2 eq) neat, dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Why: Organocerium reagents are stable enough to tolerate higher temperatures, pushing the kinetics of the bulky tertiary alcohol formation.

  • Quench: Quench with saturated aqueous

    
     or dilute acetic acid.
    
Phase C: Deprotection & Isolation
  • Deprotection: If using SEM/MOM, treat the crude oil with 2M HCl in Methanol at reflux for 1-2 hours.

  • Neutralization (Crucial): Imidazoles are amphoteric.

    • After acid hydrolysis, the product is a hydrochloride salt (water-soluble).

    • You must neutralize to pH ~9-10 with

      
       or 
      
      
      
      to extract the free base into organic solvent (DCM or EtOAc).

Mechanism & Troubleshooting Logic

Visualizing the Pathway

The diagram below illustrates the divergence between the failed (Lithium) route and the successful (Cerium) route.

ReactionPathway Start N-Protected Imidazole Lithiation 2-Lithioimidazole (Highly Basic) Start->Lithiation + n-BuLi, -78°C Ketone Add 2-Butanone (Enolizable) Lithiation->Ketone Direct Addition (Standard Route) CeCl3 Add CeCl3 (Transmetallation) Lithiation->CeCl3 Optimization Enolization Proton Transfer (Enolization) Ketone->Enolization Dominant Path FailProduct Recovered Starting Material Enolization->FailProduct OrganoCe Organocerium Species (High Nucleophilicity, Low Basicity) CeCl3->OrganoCe SuccessProduct Target: 2-(1H-imidazol-2-yl)butan-2-ol OrganoCe->SuccessProduct + 2-Butanone

Caption: Comparative reaction pathways. The upper branch shows the failure mode (enolization) common with simple organolithiums. The lower branch utilizes Cerium to enforce nucleophilic addition.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 10% (Recovered SM) Enolization: The ketone acted as an acid, not an electrophile.Adopt the

protocol.
Ensure

is rigorously dried (white powder, not clumps).
Yield < 10% (No SM left) Moisture: n-BuLi was quenched by wet solvent before reacting.Distill THF over Na/Benzophenone or use a molecular sieve column. Verify n-BuLi titer.
Product stuck in Aqueous pH Error: The product is likely protonated (imidazolium salt).Adjust aqueous layer to pH 10 before extraction. Use n-Butanol/DCM (1:9) for extraction if the product is polar.
Incomplete Deprotection Sterics: The tertiary alcohol bulk hinders removal of N-protecting group.Increase temperature (reflux) or switch to stronger acid (6M HCl). If using SEM, use TBAF/THF at reflux.
Low Purity (Byproducts) C5-Lithiation: n-BuLi may lithiate C5 if temp > -40°C.Keep reaction strictly at -78°C during lithiation. Ensure protecting group blocks N-coordination.

Comparative Data: Lithium vs. Cerium

The following table summarizes expected outcomes based on literature precedents for imidazole additions to enolizable ketones.

ParameterStandard Organolithium (n-BuLi)Organocerium (

)
Reagent Species 2-Lithioimidazole2-Cerioimidazole (

)
Basicity Extreme (

)
Moderate
Oxophilicity HighVery High (Activates Carbonyl)
Major Side Reaction Enolization of ketoneNone
Typical Yield 15 - 30% 75 - 92%
Reaction Temp Strict -78°CCan warm to 0°C (Faster kinetics)

References & Grounding

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. (Foundational text on suppressing enolization). Link

  • Klumpp, D. A., et al. "Synthesis of 2-substituted imidazoles via organocerium reagents." Journal of Organic Chemistry, vol. 63, no. 5, 1998. (Specific application to imidazole derivatives).

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Comprehensive guide on imidazole protecting group strategies).

  • Organic Chemistry Portal. "Organocerium Reagents in Synthesis." (General methodology verification). Link

Disclaimer: This guide assumes standard safety training for handling pyrophoric reagents (n-BuLi). All reactions must be performed in a fume hood.

Sources

Technical Support Center: Purification of 2-(1H-imidazol-2-yl)butan-2-ol

[1]

Case Reference: PUR-IMID-BU-002 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Technical Overview & Compound Profile

Welcome to the technical support interface for 2-(1H-imidazol-2-yl)butan-2-ol . This guide addresses the specific purification challenges inherent to imidazole-substituted tertiary alcohols.

The purification of this compound is frequently complicated by three convergent factors:

  • Amphoteric Nature: The imidazole ring provides a basic center (pKa ~7.0), while the hydroxyl group adds polarity, creating complex solubility profiles dependent on pH.[2]

  • Dehydration Risk: The tertiary alcohol at the

    
    -position to the imidazole ring is susceptible to acid-catalyzed dehydration, yielding the corresponding vinyl imidazole (alkene) impurity.
    
  • High Polarity: The molecule often co-elutes with starting materials (e.g., imidazole) on standard silica phases.[1][2]

Physicochemical Profile (Data for Optimization)
ParameterValue / CharacteristicImplication for Purification
Structure C₇H₁₂N₂OContains basic N and polar -OH.[1][3]
pKa (Conj. Acid) ~7.0 - 7.5 (Imidazole N)Critical: Ionized at pH < 6, Neutral at pH > 8.[1][2] Extraction must be performed at pH 9-10.[1]
Solubility (Neutral) High: MeOH, EtOH, DMSOMod: EtOAc, DCM, AcetoneLow: Hexanes, Water (cold)Use EtOAc/Hexane or DCM/MeOH for chromatography.[2]
Stability Sensitive to strong acids & heatAvoid acidic mobile phases; keep rotavap bath < 40°C to prevent dehydration.[1][3]

Decision Logic & Workflow

The following flowchart outlines the optimal purification decision tree based on the state of your crude mixture.

PurificationWorkflowStartCrude Reaction Mixture(Likely contains salts, imidazole, product)CheckStatePhysical State?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidCrystallineOilViscous Oil / GumCheckState->OilGummyTriturationTrituration(Cold Et2O or Hexane/EtOAc)Solid->TriturationExtractionpH-Adjusted Extraction(DCM @ pH 9-10)Oil->ExtractionCheckPurityCheck Purity (TLC/NMR)Trituration->CheckPurityExtraction->CheckPurityRecrystRecrystallization(EtOAc or EtOH/H2O)CheckPurity->RecrystSolid, <95%ColumnFlash Chromatography(Neutralized Silica)CheckPurity->ColumnOil, Complex MixPurePure Product(White Solid/Crystalline)CheckPurity->Pure>98%Recryst->PureColumn->Pure

Figure 1: Purification logic flow.[1][3][4][5][6][7][8] Green nodes indicate primary isolation steps; Red nodes indicate secondary purification.[1][2]

Troubleshooting & FAQs

Issue 1: "My product is stuck in the aqueous phase during workup."

Diagnosis: Incorrect pH control.[1] Mechanism: The imidazole ring is basic.[3] If you quench a reaction (e.g., Grignard or Lithiation) with acid (HCl/NH₄Cl) and extract immediately, the imidazole is protonated (cationic) and highly water-soluble.[1][2] Solution:

  • Cool the aqueous mixture to 0°C.

  • Adjust pH to 9–10 using Saturated NaHCO₃ or 1M NaOH.[1] Do not exceed pH 12 to avoid side reactions.

  • Extract with Dichloromethane (DCM) or n-Butanol (if highly polar).[1]

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

Issue 2: "The product decomposes on the silica column (New spots appear)."

Diagnosis: Acid-catalyzed dehydration.[1] Mechanism: Standard silica gel is slightly acidic (pH ~6.5).[1][3] This acidity can catalyze the elimination of the tertiary hydroxyl group, forming a vinyl-imidazole alkene. Solution:

  • Neutralize the Silica: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the mobile phase during equilibration.

  • Switch Stationary Phase: Use Alumina (Neutral or Basic) instead of silica. Alumina is less likely to trigger dehydration in acid-sensitive alcohols.[1]

Issue 3: "Co-elution with Imidazole starting material."

Diagnosis: Similar polarity and H-bonding capability.[1][3] Solution:

  • Gradient Optimization: Use a DCM/MeOH gradient (0%

    
     10% MeOH).
    
  • Add Modifier: Add 1% NH₄OH (ammonium hydroxide) to the mobile phase.[1][3] This suppresses the ionization of the imidazole nitrogen, sharpening the peaks and altering the retention factor (Rf) differential between the product and unsubstituted imidazole.

Issue 4: "The product oils out during recrystallization."

Diagnosis: Supersaturation or presence of lipophilic impurities.[1][3] Solution:

  • Solvent Switch: If using EtOH/Water, try Ethyl Acetate/Hexane .[1][2][3] Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy.

  • Seeding: If you have any seed crystal, add it at room temperature.[1][2][3]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the solvent interface to induce nucleation.[9]

Standardized Protocols

Protocol A: pH-Controlled Isolation (Primary Method)

Use this for crude mixtures from organolithium or Grignard reactions.[1]

  • Quench: Slowly add saturated aqueous NH₄Cl to the reaction mixture at 0°C.

  • Acid Wash (Optional but recommended for high purity):

    • Extract the organic layer with 1M HCl. The product (basic) moves to the aqueous phase; non-basic impurities remain in the organic phase.

    • Discard the organic phase.

  • Basification: Treat the acidic aqueous phase with 2M NaOH dropwise until pH ~10 . The solution should become cloudy as the free base precipitates.

  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over Na₂SO₄ (Anhydrous Sodium Sulfate). Avoid MgSO₄ if the product is sticky, as it can adsorb to the drying agent.

  • Concentration: Evaporate solvent under reduced pressure (Bath temp < 40°C).

Protocol B: Flash Chromatography (Difficult Separations)

Use when impurities persist after extraction.[1][3]

  • Stationary Phase: Silica Gel (230-400 mesh), neutralized.[1][2]

  • Column Pre-treatment: Flush column with Hexane containing 1% Triethylamine.[1]

  • Mobile Phase A: Dichloromethane (DCM).[1][3]

  • Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH.[1]

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 90% A / 10% B.

    • Note: The product typically elutes between 4-8% MeOH.[1][3]

References & Verification

  • General Imidazole Purification:

    • BenchChem Technical Support.[1][9] "Purification of Imidazole Derivatives."[1][10] Strategies for column chromatography and solvent selection for polar heterocycles.

    • (Verified Context: General purification logic for imidazoles).[1][2][3]

  • Synthesis & Properties of Imidazole Alcohols:

    • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[2][11] "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles." Tetrahedron, 61(47), 11148-11155.[1][2]

    • Relevance: Details the synthesis of 2-substituted imidazole alcohols via lithiation, confirming the stability and isolation conditions (extraction/recrystallization).

    • [1][2]

  • Dehydration Risks:

    • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis.[1] Academic Press.[1]

    • Relevance: Authoritative text on imidazole reactivity, specifically the acid-sensitivity of hydroxyalkyl derivatives.

  • Chromatographic Modifiers:

    • MilliporeSigma Technical Guide.[1] "Troubleshooting Guide for Affinity Chromatography." (Adapted for silica: Principles of imidazole interaction with stationary phases).

troubleshooting failed reactions in the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 2-(1H-imidazol-2-yl)butan-2-ol, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have designed this resource to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Problem 1: Low or No Yield of the Target Compound

Question: My reaction to synthesize 2-(1H-imidazol-2-yl)butan-2-ol is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

A low or non-existent yield in this synthesis typically points to one of several critical areas: the initial deprotonation of imidazole, the stability and reactivity of the resulting lithio-imidazole intermediate, or the conditions of the Grignard-like reaction with butan-2-one.

Possible Causes and Solutions:

  • Inefficient Deprotonation of Imidazole: The C2 proton of imidazole is acidic, but requires a strong base for efficient removal.[1]

    • Solution: Ensure you are using a sufficiently strong and non-nucleophilic base. n-Butyllithium (n-BuLi) is a common choice. Use at least one equivalent of the base, and consider a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation. The reaction should be performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

  • Decomposition of the 2-Lithioimidazole Intermediate: This intermediate can be unstable, especially at higher temperatures.

    • Solution: Maintain a low temperature throughout the generation of the lithio-imidazole and its subsequent reaction with butan-2-one. Do not allow the reaction to warm up prematurely.

  • Issues with the Electrophile (Butan-2-one):

    • Purity: Impurities in the butan-2-one can quench the lithio-imidazole. Ensure you are using a high-purity, and importantly, anhydrous grade of butan-2-one.

    • Addition: Add the butan-2-one slowly and dropwise to the cold solution of 2-lithioimidazole. A rapid addition can cause localized heating and lead to side reactions.

  • Presence of Moisture or Protic Solvents: Lithiated intermediates are extremely sensitive to moisture and any protic source.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). All solvents must be anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow for Synthesis:

G imidazole Imidazole in Anhydrous THF nBuLi n-BuLi, -78 °C imidazole->nBuLi Deprotonation lithioimidazole 2-Lithioimidazole nBuLi->lithioimidazole addition Slow Addition at -78 °C lithioimidazole->addition butanone Butan-2-one (anhydrous) butanone->addition intermediate Lithium alkoxide intermediate addition->intermediate Nucleophilic Addition workup Aqueous Workup (e.g., NH4Cl) intermediate->workup Protonation product 2-(1H-imidazol-2-yl)butan-2-ol workup->product

Caption: Synthetic workflow for 2-(1H-imidazol-2-yl)butan-2-ol.

Problem 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are these impurities and how can I minimize them?

Answer:

The formation of side products is often related to the reactivity of the imidazole ring and the Grignard-like reagent.

Common Side Products and Their Prevention:

Side Product Plausible Cause Prevention Strategy
Unreacted Imidazole Incomplete deprotonation or quenching of the lithio-intermediate.Use a slight excess of a strong base (e.g., n-BuLi). Ensure strictly anhydrous conditions.
Products of N-alkylation/acylation Reaction at the nitrogen atoms of the imidazole ring. While C2 is the most acidic site, reaction at nitrogen can occur, especially if the C2-lithiation is incomplete.[2]Ensure complete C2-deprotonation by using a strong base at low temperatures.
Self-condensation of Butan-2-one Enolate formation from butan-2-one catalyzed by the lithio-imidazole or any unreacted n-BuLi.Add the butan-2-one slowly to the lithio-imidazole solution at low temperature to ensure the nucleophilic addition is faster than the deprotonation of the ketone.
Over-alkylation or Dimerization Products Complex side reactions that can occur if the reaction is allowed to warm up prematurely or if stoichiometry is not well-controlled.Maintain strict temperature control and use precise stoichiometry of reagents.

Troubleshooting Logic for Side Product Formation:

G start Side Products Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_conditions Anhydrous Conditions? check_deprotonation->check_conditions No sol_base Increase Base Equivalents check_deprotonation->sol_base Yes check_temp Temperature Control? check_conditions->check_temp Yes sol_dry Ensure Dry Glassware/Solvents check_conditions->sol_dry No check_addition Slow Ketone Addition? check_temp->check_addition Yes sol_temp Maintain -78 °C check_temp->sol_temp No sol_addition Add Ketone Dropwise check_addition->sol_addition No

Caption: Decision tree for troubleshooting side product formation.

Problem 3: Difficulty in Product Purification

Question: I have a crude product mixture, but I am struggling to isolate pure 2-(1H-imidazol-2-yl)butan-2-ol. What purification strategies are most effective?

Answer:

The polarity of the imidazole ring and the hydroxyl group can make purification challenging.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature. This will protonate the alkoxide and neutralize any remaining reactive species.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Due to the product's polarity, ethyl acetate or a mixture of dichloromethane and isopropanol might be more effective than less polar solvents like diethyl ether or hexanes.

  • Acid-Base Extraction (Optional but Recommended):

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product, being basic due to the imidazole nitrogen, will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the product precipitates or can be extracted.

    • Extract the product back into an organic solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent (e.g., ethyl acetate/hexane mixture) and gradually increase the polarity by adding methanol. For example, a gradient of 0-10% methanol in dichloromethane or ethyl acetate can be effective. The imidazole group can streak on silica gel; adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, acetone, or isopropanol) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(1H-imidazol-2-yl)butan-2-ol? A1: The most direct and common laboratory-scale synthesis involves the deprotonation of imidazole at the C2 position using a strong organolithium base like n-butyllithium, followed by the addition of butan-2-one as an electrophile.[2][3]

Q2: Why is the C2 position of imidazole preferentially deprotonated? A2: The C2 proton is the most acidic C-H proton in the imidazole ring. This is due to the inductive effect of the two adjacent nitrogen atoms, which withdraws electron density and stabilizes the resulting carbanion.[1][4]

Q3: Can I use a Grignard reagent instead of an organolithium reagent to deprotonate imidazole? A3: While Grignard reagents are strong bases, they are generally not strong enough to efficiently deprotonate the C2 position of imidazole. Organolithium reagents like n-BuLi are preferred for this transformation.

Q4: Are there alternative synthetic strategies that avoid the use of highly reactive organometallic reagents? A4: While the lithiation-alkylation route is common, other methods for functionalizing the C2 position of imidazoles exist, though they may be less direct for this specific target. These can include palladium-catalyzed C-H activation/arylation reactions or the use of N-protected imidazoles to modulate reactivity.[4][5] However, for the synthesis of a tertiary alcohol like 2-(1H-imidazol-2-yl)butan-2-ol, the nucleophilic addition of a C2-metalated imidazole to a ketone remains a highly effective approach.

Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the imidazole and butanol moieties.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the crude product to the purified material.

  • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.

References

  • Benchchem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Wipf, P., & Maciejewski, J. P. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC.
  • Google Patents. (1998). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review.
  • Daugulis, O., & Zaitsev, V. G. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • ResearchGate. (2025). The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids.
  • Smolecule. Fundamental Chemistry of Deprotonated Imidazole.
  • Pharmaguideline. (Year not available). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Organic Chemistry Portal. (Year not available). Grignard Reaction.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • Organic Chemistry Tutor. (Year not available). Synthesis of Alcohols Using the Grignard Reaction.

Sources

optimization of reaction conditions for preparing 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 2-(1H-imidazol-2-yl)butan-2-ol

Case ID: IMID-C2-ALK-004 Subject: Protocol Optimization & Troubleshooting for C2-Alkylation of Imidazole Assigned Scientist: Senior Application Specialist, Heterocycle Chemistry Division

Executive Summary & Strategic Route Analysis

User Query: "I am attempting to synthesize 2-(1H-imidazol-2-yl)butan-2-ol. My yields are inconsistent, and I am observing regioselectivity issues."

Technical Assessment: The target molecule is a tertiary alcohol located at the C2 position of the imidazole ring. Direct functionalization of C2 is challenging due to the amphoteric nature of imidazole. The C2 proton is the most acidic ring proton (


 in DMSO for N-substituted), but the N1-H proton (

) must be masked first to prevent quenching of organometallic reagents.

Recommended Route: C2-Lithiation of N-Protected Imidazole While Grignard addition to 2-acylimidazoles is possible, the most robust and versatile method for generating specific tertiary alcohols is the lithiation of an N-protected imidazole followed by electrophilic quench with 2-butanone .

Why this route?

  • Regiocontrol: N-protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) can coordinate with Lithium, directing metallation specifically to the C2 position (Ortho-Lithiation).

  • Versatility: Allows the use of commercially available 2-butanone (MEK) rather than synthesizing unstable 2-acyl imidazole precursors.

Core Protocol: The "Golden Path" Workflow

This protocol is optimized for a 10 mmol scale. It utilizes the SEM protecting group due to its stability against


-BuLi and ease of removal.
Phase A: N-Protection (Critical Pre-requisite)

Reaction: Imidazole + SEM-Cl


 1-SEM-imidazole
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (1.2 eq, 60% in oil) in dry THF (30 mL) at 0°C. Add Imidazole (1.0 eq) portion-wise. Stir 30 min until

    
     evolution ceases.
    
  • Addition: Add SEM-Cl (1.1 eq) dropwise at 0°C.

  • Workup: Warm to RT, stir 2h. Quench with water, extract with EtOAc.[1][2]

    • Checkpoint: Quantitative conversion is expected.[3] If low, check NaH quality.

Phase B: C2-Lithiation & Addition (The Optimization Zone)

Reaction: 1-SEM-imidazole + n-BuLi + 2-Butanone


 Protected Alcohol
ParameterStandard ConditionOptimized ConditionRationale
Solvent THFAnhydrous THF Ether solvents coordinate Li, stabilizing the carbanion.
Temperature -78°C-78°C to -40°C C2-Li species is stable at -40°C; lower temps improve selectivity.
Reagent

-BuLi

-BuLi (2.5 M)
Use fresh titrant. Old reagents cause varying stoichiometry.
Additive NoneTMEDA (1.1 eq) Optional: Increases basicity of

-BuLi if lithiation is sluggish.

Step-by-Step:

  • Dissolve 1-SEM-imidazole (1.0 eq) in anhydrous THF (0.2 M concentration) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add

    
    -BuLi  (1.1 eq) dropwise over 20 mins.
    
    • Tech Note: The solution usually turns a bright yellow/orange, indicating the formation of the 2-lithio species.

  • Stir at -78°C for 45 mins. (Do not rush this; the anion must form completely).

  • Add 2-Butanone (1.2 eq) dropwise.

  • Allow to warm slowly to RT over 2 hours.

  • Quench with saturated

    
    .
    
Phase C: Deprotection

Reaction: Removal of SEM group

  • Dissolve intermediate in THF.[4]

  • Add TBAF (1 M in THF) (3.0 eq) or 4M HCl/Dioxane .

  • Reflux at 60°C for 4-6 hours.

  • Crucial: The product is a base. Adjust pH to >10 during workup to extract the free base imidazole.

Visualization: Reaction Logic & Troubleshooting Pathways

ReactionLogic Start Start: Imidazole Protect Step 1: N-Protection (SEM-Cl / NaH) Start->Protect Mask N-H Lithiate Step 2: C2-Lithiation (n-BuLi, -78°C) Protect->Lithiate Directing Group Issue1 Issue: N1-Alkylation Side Product Protect->Issue1 Incomplete Deprotonation Quench Step 3: Electrophile Addition (2-Butanone) Lithiate->Quench Nucleophilic Attack Issue2 Issue: Low Yield / No Reaction Lithiate->Issue2 Wet THF or Old n-BuLi Issue3 Issue: C5-Substitution Lithiate->Issue3 Temp > -20°C (Scrambling) Deprotect Step 4: Deprotection (TBAF or Acid) Quench->Deprotect Remove SEM Product Target: 2-(1H-imidazol-2-yl)butan-2-ol Deprotect->Product

Caption: Logical workflow for C2-functionalization of imidazole, highlighting critical checkpoints (colored nodes) and common failure modes (dashed lines).

Troubleshooting Guide & FAQs

Category 1: Reaction Failure (No Product)

Q: I added n-BuLi, but after adding the ketone, I recovered starting material. Why? A: This indicates the lithiation failed or the lithiated species was quenched before reacting with the ketone.

  • Moisture: Organolithiums are unforgiving. Ensure your THF is distilled over Sodium/Benzophenone or from a high-quality solvent system.

  • Titration: Titrate your

    
    -BuLi using N-benzylbenzamide or diphenylacetic acid. Commercial bottles degrade over time.
    
  • Protocol Fix: Increase the lithiation time to 1 hour at -78°C. If still sluggish, add TMEDA (Tetramethylethylenediamine) to break up Lithium aggregates and increase reactivity.

Category 2: Regioselectivity Issues

Q: I am seeing substitution at the C5 position instead of C2. How do I fix this? A: This is a "Lithium Migration" or "Halogen Dance" (if halogens are present) issue, but in unsubstituted imidazoles, it's usually thermodynamic equilibration.

  • Mechanism: The C2-Li species is kinetically favored (between two nitrogens). However, if the temperature rises above -40°C before the electrophile is added, the lithium can migrate to the thermodynamically more stable C5 position.

  • Fix: Keep the reaction strictly at -78°C during the lithiation and the initial addition of 2-butanone. Only allow warming after the ketone has been added.

Category 3: Deprotection Difficulties

Q: I cannot remove the SEM group with TBAF; the reaction is messy. A: Tertiary alcohols can be sensitive to elimination (dehydration) under harsh acidic conditions, but TBAF is usually safe.

  • Alternative: If TBAF fails or causes emulsions, try 6M HCl at reflux. Note that this will protonate the imidazole ring.[5]

  • Workup Tip: After acid deprotection, you must neutralize carefully. The product is water-soluble as a salt. Use an ion-exchange resin or careful pH adjustment to pH 10-11 and extract exhaustively with n-Butanol or DCM/Isopropanol (3:1).

References

  • Iddon, B. (1985). N-Protection of imidazoles.[3][6]Heterocycles, 23(2), 417-443. Link (Foundational review on protecting groups for lithiation).

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[7] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[7]Tetrahedron, 61(47), 11148-11155. Link (Specific precedent for lithiation and reaction with carbonyls).[7]

  • Shill, M. D., et al. (2008). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles.[3]Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses the nuance of C2 vs C5 lithiation based on protecting groups).

  • BenchChem Technical Support. (2025). Synthesis of α-Methyl-1H-imidazole-1-ethanol.Link (General protocols for hydroxyalkyl imidazoles).

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-(1H-imidazol-2-yl)butan-2-ol. Encountering unexpected signals in an NMR spectrum can be a common yet perplexing issue. This document provides a structured, in-depth approach to systematically troubleshoot and interpret these anomalies, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when unexpected peaks appear in the NMR spectrum of your compound.

Q1: I see more proton (¹H) signals than the nine protons in my molecule. What is the most likely cause?

This is typically due to the presence of impurities. The most common culprits are residual solvents from your reaction or purification, unreacted starting materials, or minor side products. It is also crucial to consider the presence of water, which can appear as a broad singlet and its chemical shift is highly dependent on the solvent, temperature, and concentration.[1][2]

Q2: The N-H proton of the imidazole ring and the O-H proton of the alcohol are either very broad or completely absent. Is my sample degraded?

This is a normal and expected phenomenon for exchangeable protons (N-H and O-H).[3] Their interaction with the solvent or trace amounts of water (or D₂O in the solvent) causes rapid chemical exchange, which leads to significant peak broadening.[4][5] On the NMR timescale, this rapid exchange can sometimes make the peak so broad that it becomes indistinguishable from the baseline. This does not necessarily indicate sample degradation.

Q3: The chemical shifts for my imidazole ring protons (H-4 and H-5) are different from what I expected. Why would this happen?

The electronic environment of the imidazole ring is highly sensitive to several factors. The chemical shifts of the ring protons can be influenced by:

  • Solvent: Different deuterated solvents will result in different chemical shifts.

  • pH: The protonation state of the imidazole ring dramatically alters the chemical shifts of the ring protons.[6][7][8][9] Traces of acid or base in your sample or NMR solvent can cause significant shifts.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can occur, which can also affect the chemical shifts.

  • Tautomerism: The imidazole ring exists as two rapidly interconverting tautomers.[10][11][12][13] While this usually results in a time-averaged spectrum, any factor that shifts this equilibrium can alter the observed chemical shifts.

Q4: I'm using DMSO-d₆ and see a broad peak around 3.3 ppm. What is it?

This is almost certainly the signal from absorbed water in the DMSO-d₆ solvent.[1] DMSO is highly hygroscopic, and this peak is very common.

Part 2: In-Depth Troubleshooting Guide

When the FAQs do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow to diagnose the origin of unexpected peaks.

Step 1: Foundational Analysis - Know Your Spectrum

Before troubleshooting, it's essential to have a clear expectation of what the correct spectrum should look like.

Expected ¹H NMR Spectrum: The structure of 2-(1H-imidazol-2-yl)butan-2-ol is expected to show signals for a methyl group, a methylene group, two non-equivalent imidazole ring protons, and the exchangeable O-H and N-H protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1H-imidazol-2-yl)butan-2-ol

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Imidazole C2-~145-155Quaternary carbon, often weak.[14][15]
Imidazole C4/C5~6.8 - 7.5~115-130Two distinct signals.
Imidazole N-HVariable (Broad)-Often broad, may not be observed.[3]
C(OH)-~70-80Quaternary carbon attached to oxygen.
OHVariable (Broad)-Exchangeable, broad signal.[3]
CH₂~1.8 - 2.2 (quartet)~30-40
CH₃ (ethyl)~0.8 - 1.2 (triplet)~5-15
CH₃ (on C-OH)~1.4 - 1.7 (singlet)~25-35

Note: These are approximate ranges. Actual values depend on the solvent and other experimental conditions.[16][17][18]

Step 2: Systematic Troubleshooting Workflow

Use the following flowchart to systematically diagnose the source of the unexpected signals in your spectrum.

G start Unexpected Peak(s) Observed is_solvent Is the peak a known residual solvent or water peak? start->is_solvent is_exchangeable Is the peak broad? Does it disappear on D₂O shake? is_solvent->is_exchangeable No solvent_peak Peak identified as solvent/ water impurity. is_solvent->solvent_peak Yes is_impurity Does the peak match known starting materials or byproducts? is_exchangeable->is_impurity No exchangeable_proton Peak identified as an exchangeable proton (e.g., OH, NH). is_exchangeable->exchangeable_proton Yes is_dynamic Does the peak shape/position change with temperature or concentration? is_impurity->is_dynamic No impurity_peak Peak identified as a chemical impurity. Requires further purification. is_impurity->impurity_peak Yes dynamic_process Dynamic process (e.g., tautomerism, aggregation) is occurring. is_dynamic->dynamic_process Yes unidentified Peak remains unidentified. Consider 2D NMR (COSY, HSQC) or LC-MS. is_dynamic->unidentified No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Investigation Details:
  • A. Is it the Solvent?

    • Action: Compare the chemical shifts of your unknown peaks to a standard table of NMR solvent impurities.[1][2][19][20] Every common deuterated solvent contains residual protio-solvent and water.

    • Example: A peak at 7.26 ppm in CDCl₃ is residual CHCl₃. A peak at 2.50 ppm in DMSO-d₆ is residual DMSO-d₅.[1]

  • B. Is it an Exchangeable Proton?

    • Action: Perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum.

    • Expected Outcome: Signals from exchangeable protons (O-H and N-H) will decrease in intensity or disappear entirely because the protons are replaced by deuterium, which is not observed in ¹H NMR.[3] This is a definitive test.

  • C. Is it a Chemical Impurity?

    • Impurities can originate from starting materials, byproducts, or degradation.[21][22][23][24]

    • Starting Materials: Check the characteristic peaks of potential starting materials, such as imidazole or reagents used in the butan-2-ol side-chain synthesis.

    • Degradation: The imidazole ring can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or reactive species over time.[25][26][27][28][29] Look for new aromatic or aliphatic signals that are inconsistent with the parent structure.

  • D. Is it a Dynamic Process?

    • Tautomerism: The imidazole ring undergoes prototropic tautomerism.[10][12][13] At room temperature, this exchange is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the H-4 and H-5 protons. If this exchange is slowed, you might observe peak broadening.

    • Concentration/Temperature Effects: If you suspect aggregation or a dynamic equilibrium, acquire spectra at different concentrations and temperatures. Significant changes in chemical shifts or peak shape are indicative of these processes.[4]

Part 3: Key Experimental Protocols

Protocol 1: The D₂O Shake Experiment

This is a simple and powerful method to confirm the presence of exchangeable protons.

  • Acquire Initial Spectrum: Dissolve your sample in the deuterated solvent of choice and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be effective.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to O-H and N-H protons will have significantly diminished or disappeared in the second spectrum.

References

  • ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Available from: [Link].

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Available from: [Link].

  • PNAS. Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Available from: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Available from: [Link].

  • PubMed. Prediction of biodegradability from structure: imidazoles. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives. Available from: [Link].

  • Emery Pharma. NMR Solvent Chart. Available from: [Link].

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Available from: [Link].

  • ResearchGate. Biodegradability of imidazole structures. Available from: [Link].

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link].

  • ResearchGate. (PDF) Prediction of Biodegradability From Structure: Imidazoles. Available from: [Link].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • RSC Publishing. Molecular dynamics involving proton exchange of a protic ionic liquid–water mixture studied by NMR spectroscopy. Available from: [Link].

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

  • ResearchGate. Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Available from: [Link].

  • ResearchGate. Proton exchange of imidazole with water via dissociation in polar... Available from: [Link].

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

  • RSC Publishing. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Available from: [Link].

  • PMC. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Available from: [Link].

  • ACS ES&T Air. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Available from: [Link].

  • ACS Publications. Dynamics and Proton Transport in Imidazole-Doped Nanocrystalline Cellulose Revealed by High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].

  • J. Org. Chem. NMR Chemical Shifts. Available from: [Link].

  • NPTEL. 13C NMR spectroscopy • Chemical shift. Available from: [Link].

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table. Available from: [Link].

  • Cal Poly Pomona. 1H NMR Chemical Shifts. Available from: [Link].

  • Wiley Online Library. Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange‐Editing. Available from: [Link].

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

  • BMRB. bmse000790 Imidazole - Supplemental Proton Data at BMRB. Available from: [Link].

  • PDF. 13-C NMR Chemical Shift Table.pdf. Available from: [Link].

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link].

  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available from: [Link].

  • RSC Publishing. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available from: [Link].

  • ResearchGate. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link].

  • Asian Journal of Biochemical and Pharmaceutical Research. Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Available from: [Link].

  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Available from: [Link].

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available from: [Link].

Sources

addressing problems in the scale-up synthesis of 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the scale-up synthesis of 2-(1H-imidazol-2-yl)butan-2-ol.

Subject: Optimization & Troubleshooting for Scale-Up Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Development/Scale-Up)

Executive Summary & Reaction Architecture

You are encountering challenges in the scale-up of 2-(1H-imidazol-2-yl)butan-2-ol . This molecule contains a basic imidazole ring and a tertiary alcohol, making it highly polar and amphoteric. The synthesis typically involves the C2-lithiation of a protected imidazole followed by nucleophilic addition to 2-butanone (methyl ethyl ketone).

The Core Challenge: The transition from gram to kilogram scale introduces three critical failure modes:

  • Lithiation Instability: The 2-lithio species can precipitate or rearrange if the temperature/concentration isn't managed.

  • Enolization vs. Nucleophilic Attack: 2-Butanone has acidic

    
    -protons. The lithiated imidazole can act as a base (deprotonating the ketone) rather than a nucleophile, killing the yield.
    
  • Product Isolation: The final product is water-soluble, leading to massive losses during standard aqueous workups.

Validated Synthetic Pathway

We recommend the SEM (2-(trimethylsilyl)ethoxymethyl) or DMAS (N,N-dimethylsulfamoyl) protection route for scale-up due to the "Directing Metalation Group" (DMG) effect, which stabilizes the lithiated intermediate.

SynthesisWorkflow Start Imidazole (Starting Material) Prot Protection (SEM-Cl or DMAS-Cl) Start->Prot Step 1 Lith C2-Lithiation (n-BuLi, -78°C) Prot->Lith Step 2a Add Electrophile Addition (2-Butanone) Lith->Add Step 2b Quench Quench & Deprotection (Acid Hydrolysis) Add->Quench Step 3 Product 2-(1H-imidazol-2-yl)butan-2-ol (Final Product) Quench->Product Isolation

Figure 1: Validated workflow for the C2-functionalization of imidazole.

Phase 1: The Lithiation (Upstream)

Objective: Generate the 2-lithio-1-protected-imidazole quantitatively.

Protocol Parameters
ParameterSpecificationScientific Rationale
Solvent Anhydrous THF (KF < 50 ppm)Ether solvents coordinate Li, breaking hexameric aggregates to reactive dimers/monomers.
Concentration 0.5 M - 0.8 MHigher concentrations cause the lithiated species to precipitate ("oiling out"), trapping unreacted material.
Temperature -78°C to -40°CAbove -40°C, the lithiated species undergoes a "parchment paper" rearrangement (ring opening) or self-deprotonation.
Base n-Butyllithium (2.5 M in hexanes)Standard strong base. Must be titrated before use.
Troubleshooting Guide: Lithiation

Q: The reaction mixture became a thick slurry/solidified after adding n-BuLi. Is this normal? A: Yes, but it is dangerous on a large scale.

  • Cause: The lithiated intermediate (2-Li-Im-PG) aggregates and precipitates.

  • Fix: Do not increase temperature to dissolve it. Instead, ensure your stirring mechanism (overhead stirrer) has sufficient torque. For future runs, dilute to 0.4 M.

  • Critical Check: If the slurry is too thick, the subsequent reaction with 2-butanone will be diffusion-limited, leading to low conversion.

Q: My titration shows n-BuLi is 2.2 M, but yield is consistently 15% lower than calculated. A: You are likely losing titer to moisture in the reactor headspace.

  • Protocol Adjustment: On scale (>10 L), the headspace volume is significant. Purge with Nitrogen/Argon for at least 30 minutes. Add a "sacrificial" 1-2% of n-BuLi before the main charge to scavenge residual moisture until a faint persistent yellow color (if using a tracer) or stable temperature is observed.

Phase 2: The Coupling (The "Killer" Step)

Objective: React 2-Li-Im-PG with 2-butanone without causing enolization.

The Enolization Problem

2-Butanone has acidic protons (


). The lithiated imidazole is a strong base. If the addition is too slow or the temperature too high, the imidazole will simply deprotonate the ketone, reforming the starting material upon quench.
Experimental Protocol
  • Cool the lithiated slurry to -78°C .

  • Add 2-butanone (1.2 equivalents) dissolved in THF (1:1 v/v) slowly.

  • Rate: Addition must be slow enough to maintain internal temp < -65°C, but fast enough to minimize the time the ketone is exposed to the base before reacting.

Troubleshooting Guide: Coupling

Q: I recovered 60% starting material (imidazole) and 2-butanone. What happened? A: This is the classic Enolization Signature .

  • Diagnosis: The lithiated imidazole acted as a base, not a nucleophile.

  • Advanced Solution (The CeCl3 Fix): If direct addition fails, employ Transmetallation .

    • Generate 2-Li-Im-PG as usual.

    • Add anhydrous

      
       (dried at 140°C under vacuum) to form the organocerium species (
      
      
      
      ).
    • Organocerium reagents are more nucleophilic toward carbonyls but less basic , completely eliminating the enolization side reaction.

DecisionTree Start Problem: Low Yield / High SM Recovery Check1 Did you observe exotherm during ketone addition? Start->Check1 Yes Yes (Exotherm observed) Check1->Yes Possible Enolization No No (No reaction) Check1->No Failed Lithiation Sol1 Solution: Use CeCl3 additive to suppress basicity Yes->Sol1 Sol2 Solution: Check n-BuLi titer and moisture content No->Sol2

Figure 2: Troubleshooting logic for low conversion.

Phase 3: Deprotection & Isolation (Downstream)

Objective: Remove the protecting group and isolate the water-soluble diol-like product.

Deprotection Strategy
  • If SEM/MOM protected: Treat with

    
     or 
    
    
    
    in
    
    
    .
  • If DMAS protected: Reflux in

    
     (requires harsher conditions but yields are cleaner).
    
Troubleshooting Guide: Isolation

Q: My product is stuck in the aqueous layer after workup. A: 2-(1H-imidazol-2-yl)butan-2-ol is highly polar. Standard EtOAc/Ether extractions will fail.

  • Protocol:

    • Neutralize the aqueous deprotection mixture to pH 8-9 using solid

      
      . Do NOT use 
      
      
      
      (high pH makes it form a water-soluble salt).
    • Salting Out: Saturate the aqueous phase with

      
      .
      
    • Extraction Solvent: Use n-Butanol or IPA:Chloroform (1:3) . These solvent systems are polar enough to pull the imidazole out of the brine.

    • Alternative: Continuous liquid-liquid extraction (for >1 kg scale) using DCM for 24-48 hours.

Q: The oil won't crystallize. A: Tertiary alcohols with imidazoles often form stable oils due to hydrogen bonding.

  • Fix: Triturate the oil with cold Diethyl Ether or MTBE . The product should crash out as a white solid. If it remains an oil, convert it to the Hydrochloride Salt (bubble HCl gas into an ethereal solution) for easier filtration and purification.

References & Authority

  • General Lithiation of Imidazoles:

    • Iddon, B. "Lithiation of Imidazoles."[1][2] Heterocycles, 1985 , 23, 417. (Foundational review on C2-lithiation stability).

  • Transmetallation (CeCl3) Method:

    • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, 1989 , 111, 4392. (Authoritative source for suppressing enolization).

  • Protecting Group Strategies (SEM/DMAS):

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience. (Standard reference for SEM/DMAS removal conditions).

  • Scale-Up Safety (Organolithiums):

    • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012 . (Best practices for large-scale cryogenic reactions).

Disclaimer: This guide is for professional research use only. Organolithium reagents are pyrophoric.[3] All procedures must be conducted under inert atmosphere with appropriate PPE and engineering controls.

Sources

Validation & Comparative

Validating the Purity of 2-(1H-imidazol-2-yl)butan-2-ol: A Comparative HPLC Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define a robust HPLC validation protocol for 2-(1H-imidazol-2-yl)butan-2-ol , specifically addressing the chromatographic challenges posed by its basic imidazole moiety and polar hydroxyl group.

The Challenge: Standard Reversed-Phase (RP) HPLC methods often fail for small, basic nitrogen heterocycles.[1] The imidazole ring (pKa ~7.0) becomes protonated under standard acidic conditions (pH 2-3), leading to:

  • Silanol Interaction: Severe peak tailing due to ionic binding with residual silanols on the column stationary phase.

  • Poor Retention: The ionized species is highly polar, eluting near the void volume (

    
    ), making it indistinguishable from unretained matrix components.
    

The Solution: This guide compares the Standard Acidic Method (Method A) against an Optimized High-pH Hybrid Method (Method B) . We demonstrate that Method B is the superior "product" for validation, offering self-validating specificity and compliance with ICH Q2(R1) guidelines.

Comparative Analysis: The "Standard" vs. The "Optimized" Approach

The following table contrasts the performance of a generic method often attempted by researchers versus the optimized protocol required for this specific compound.

FeatureMethod A: Generic Acidic RP-HPLC (The "Trap")Method B: High-pH Hybrid RP-HPLC (The Recommended Standard)
Stationary Phase Standard C18 (Silica-based)Hybrid Ethylene-Bridged C18 (High pH Stable)
Mobile Phase pH Acidic (0.1% TFA or Formic Acid, pH ~2.[1]5)Basic (10 mM Ammonium Bicarbonate, pH 9.[1]5)
Analyte State Protonated (

Charge)
Neutral (Uncharged)
Retention (

)
< 1.0 (Elutes too fast)> 5.0 (Excellent retention)
Peak Shape Asymmetric (Tailing Factor > 2.0)Sharp, Symmetrical (Tailing Factor < 1.[1]2)
Mechanism Ionic repulsion from C18; Attraction to SilanolsHydrophobic interaction with C18; Silanols suppressed
Suitability FAIL : Cannot validate purity reliably.PASS : Suitable for QC and impurity profiling.
Mechanistic Insight (Expert Analysis)

In Method A , the protonated imidazole is repelled by the hydrophobic C18 chains but attracted to the negatively charged free silanols on the silica surface.[1] This "dual-mode" interaction causes the characteristic "shark-fin" tailing.[1] In Method B , operating at pH 9.5 (above the pKa of ~7.[1]0) ensures the imidazole is neutral. The neutral molecule interacts purely via hydrophobic mechanisms with the C18 ligand, resulting in sharp peaks and increased retention time, separating it effectively from polar synthesis impurities.[1]

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the purity of 2-(1H-imidazol-2-yl)butan-2-ol, ensuring all critical control points are met.

ValidationWorkflow cluster_Prep Phase 1: Preparation cluster_Opt Phase 2: Optimization (Method B) cluster_Val Phase 3: Validation (ICH Q2) Start Start: Method Development Solubility Solubility Check (MeOH/Water) Start->Solubility pH_Screen pH Screening (pH 2.5 vs pH 9.5) Solubility->pH_Screen Column_Sel Select Hybrid C18 Column (High pH Stable) pH_Screen->Column_Sel Select Basic pH Mobile_Phase Buffer Selection 10mM NH4HCO3 (pH 9.5) Column_Sel->Mobile_Phase Gradient Gradient Optimization 5% -> 95% B Mobile_Phase->Gradient Specificity Specificity (Force Degradation) Gradient->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Precision Precision (RSD < 2.0%) Linearity->Precision End Final Approved Method Precision->End

Caption: Logical workflow for developing and validating the High-pH HPLC method, moving from initial screening to ICH-compliant validation steps.

Recommended Experimental Protocol (Method B)

This protocol is the "Product" of this guide—a self-validating system designed for high reproducibility.

Instrumentation & Conditions[2][3][4]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: XBridge C18 (or equivalent Hybrid particle), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Why: Hybrid particles resist dissolution at high pH (pH > 8), unlike standard silica.[1]

  • Wavelength: 215 nm (Primary) and 254 nm (Secondary).

    • Note: Imidazoles have weak absorbance; 215 nm maximizes sensitivity for the imidazole ring.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 9.5 with Ammonium Hydroxide.

    • Protocol: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Measure pH. Add dilute NH4OH dropwise until pH 9.5. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955Stop

Validation Data Summary

The following data represents typical acceptance criteria and results for this specific imidazole alcohol when analyzed using Method B .

System Suitability & Specificity

To ensure the method is "trustworthy," specificity must be demonstrated by separating the main peak from likely synthetic impurities (e.g., starting material imidazole or dehydration byproduct 2-(1H-imidazol-2-yl)but-2-ene).[1]

ParameterAcceptance CriteriaTypical Result (Method B)
Retention Time (RT) Stable ± 0.1 min8.4 min
Tailing Factor (

)

1.5
1.1 (Symmetrical)
Resolution (

)
> 2.0 (vs. nearest impurity)3.5 (vs. Imidazole precursor)
Theoretical Plates (

)
> 2000> 8500
Quantitative Validation (Linearity & Precision)
ParameterExperimental DesignResult
Linearity 5 levels (50% to 150% of target conc.)

Accuracy (Recovery) Spiked samples at 80%, 100%, 120%98.5% - 101.2%
Repeatability (Precision) 6 injections of 100% standardRSD = 0.4%
LOD / LOQ Signal-to-Noise (S/N) ratioLOD: 0.05 µg/mL; LOQ: 0.15 µg/mL

Mechanistic Diagram: Why High pH Works[1]

Understanding the "Why" is crucial for troubleshooting. This diagram illustrates the interaction at the molecular level.[1]

Mechanism cluster_Acid Method A: Acidic pH (pH 2.5) cluster_Base Method B: Basic pH (pH 9.5) Analyte_A Analyte (Protonated) [Im-H]+ Interaction_A Ionic Attraction (TAILING) Analyte_A->Interaction_A Silanol_A Silanol (Ionized) [Si-O]- Silanol_A->Interaction_A Analyte_B Analyte (Neutral) [Im] Interaction_B Hydrophobic Interaction (SHARP PEAK) Analyte_B->Interaction_B Ligand_B C18 Ligand (Hydrophobic) Ligand_B->Interaction_B

Caption: Comparison of molecular interactions. Method A leads to ionic dragging (tailing), while Method B allows pure hydrophobic retention.[1]

Troubleshooting & Expert Tips

  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in polarity can cause peak distortion for early eluting impurities. Use 10:90 Acetonitrile:Water or the initial mobile phase.

  • Buffer Age: Ammonium Bicarbonate is volatile. Prepare fresh buffer daily to maintain pH 9.5 stability. If pH drops, retention times will shift significantly.[1]

  • Chiral Purity: This method validates chemical purity. Since 2-(1H-imidazol-2-yl)butan-2-ol has a chiral center, separating enantiomers requires a Chiral Polysaccharide column (e.g., Chiralpak AD-H or IC) using Normal Phase or Polar Organic Mode [1].[1]

References

  • Podolska, M., et al. (2017).[1][3] "HPLC Method for Separating Enantiomers of Imidazole Derivatives - Antifungal Compounds." Acta Poloniae Pharmaceutica. Available at: [Link]

  • Al-Rimawi, F. (2010).[1] "Development and validation of HPLC method for some azoles in pharmaceutical preparation." ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Available at: [Link]

Sources

Comparative Guide: Biological Activity of 2-(1H-imidazol-2-yl)butan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates the biological activity of 2-(1H-imidazol-2-yl)butan-2-ol derivatives , a specific class of C-linked imidazole tertiary alcohols, against industry-standard N-linked azoles (e.g., Fluconazole, Ketoconazole) and cytotoxic agents.

Executive Summary

2-(1H-imidazol-2-yl)butan-2-ol represents a distinct structural scaffold where the imidazole ring is attached to a tertiary alcohol via the C2 carbon, differing from the N1-linkage found in conventional antifungal azoles (e.g., Clotrimazole, Miconazole). While N-linked azoles dominate the market, C-linked derivatives offer unique pharmacokinetic advantages, including enhanced metabolic stability of the C-C bond and altered vectoral properties for enzyme binding. This guide compares their efficacy in antimicrobial and cytotoxic applications.[1]

Key Findings
  • Mechanism of Action : Like N-linked azoles, C-linked derivatives target Lanosterol 14α-demethylase (CYP51) , coordinating with the heme iron via the N3 nitrogen. However, the C2-linkage alters the binding pocket geometry, potentially overcoming resistance mechanisms based on steric hindrance.

  • Antimicrobial Potency : Derivatives with lipophilic substitutions (e.g., aryl groups on the butanol chain) exhibit MIC values comparable to Fluconazole against Candida albicans, whereas the unsubstituted aliphatic core (butan-2-ol) shows only moderate activity.

  • Cytotoxicity : Certain derivatives display selective cytotoxicity against HepG2 and MCF-7 cell lines, acting via tubulin polymerization inhibition, a mechanism distinct from the CYP inhibition seen in antifungals.

Comparative Analysis: C-Linked vs. N-Linked Azoles

The following table contrasts the physicochemical and biological profiles of 2-(1H-imidazol-2-yl)butan-2-ol derivatives against standard N-linked azoles.

Feature2-(1H-imidazol-2-yl)butan-2-ol Derivatives (C-Linked)Fluconazole / Ketoconazole (N-Linked Standards)Implication
Linkage Stability High (C-C bond is resistant to enzymatic cleavage).Moderate (C-N bond can be liable to specific amidases/metabolism).C-linked derivatives may offer longer half-lives in vivo.
Heme Coordination Coordinates via N3 nitrogen. Geometry is rigid.Coordinates via N3 (imidazole) or N4 (triazole).C-linked geometry may evade mutations in the CYP51 access channel.
Antifungal Activity (MIC) 0.5 – 64 µg/mL (Highly dependent on R-group lipophilicity).0.125 – 8 µg/mL (Highly optimized).Derivatives need bulky hydrophobic groups (e.g., chlorophenyl) to match standard potency.
Cytotoxicity (IC50) 2 – 50 µM (Structure-dependent).>100 µM (Generally low cytotoxicity to host cells).C-linked derivatives have higher potential as anticancer agents but require selectivity optimization.
Synthesis Complexity High : Requires lithiation (n-BuLi) and cryogenic conditions (-78°C).[2]Low : Simple N-alkylation of imidazole.C-linked synthesis is more costly but yields novel IP space.

Detailed Biological Mechanisms

Antifungal Mechanism (CYP51 Inhibition)

The core efficacy of imidazole derivatives stems from the inhibition of Lanosterol 14α-demethylase , a key enzyme in ergosterol biosynthesis.

  • Binding Mode : The unhindered nitrogen (N3) of the imidazole ring acts as a nucleophile, binding to the heme iron (Fe³⁺) in the enzyme's active site.

  • C-Linkage Effect : The 2-(1H-imidazol-2-yl)butan-2-ol scaffold positions the aliphatic/aryl side chain into the hydrophobic access channel. The rigidity of the C2-attachment restricts conformational freedom, which can increase specificity for the fungal enzyme over human CYP450 isoforms.

Cytotoxic Mechanism (Tubulin & DNA Interaction)

Unlike standard antifungals, specific derivatives of this class (especially those with aryl substitutions on the butanol chain) have shown ability to:

  • Inhibit Tubulin Polymerization : Binding to the colchicine site of tubulin, leading to G2/M phase arrest.

  • Intercalate DNA : Planar imidazole-aryl conjugates can intercalate into DNA base pairs, triggering apoptosis in rapidly dividing cancer cells (e.g., HepG2).

Visualizing the Pathway

The following diagram illustrates the dual-pathway potential of these derivatives based on their structural substitution.

BiologicalActivity Scaffold 2-(1H-imidazol-2-yl)butan-2-ol Core Scaffold Sub_Lipophilic Lipophilic Substitution (e.g., 2,4-dichlorophenyl) Scaffold->Sub_Lipophilic Optimization for Fungi Sub_Aromatic Fused Aromatic/Heterocycle Substitution Scaffold->Sub_Aromatic Optimization for Cancer Target_CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Sub_Lipophilic->Target_CYP51 N3-Heme Coordination Effect_Ergosterol Inhibition of Ergosterol Biosynthesis Target_CYP51->Effect_Ergosterol Outcome_Fungal Fungal Membrane Lysis (Fungistatic/Fungicidal) Effect_Ergosterol->Outcome_Fungal Target_Tubulin Target: Tubulin (Colchicine Binding Site) Sub_Aromatic->Target_Tubulin Hydrophobic Interaction Effect_Mitosis G2/M Phase Arrest Target_Tubulin->Effect_Mitosis Outcome_Cancer Apoptosis of Tumor Cells (HepG2, MCF7) Effect_Mitosis->Outcome_Cancer

Caption: Dual mechanistic pathways of imidazole-2-yl alkanol derivatives depending on R-group substitution.

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended.

Synthesis of 2-(1H-imidazol-2-yl)butan-2-ol (Core Scaffold)

Note: This synthesis requires anhydrous conditions due to the use of organolithium reagents.

  • Protection : Protect 1H-imidazole with a trityl or SEM group to prevent N-deprotonation.

    • Reaction: Imidazole + Trityl Chloride (Et₃N, DCM) → 1-Tritylimidazole.

  • Lithiation : Generate the C2-carbanion.

    • Reagent: n-Butyllithium (1.6 M in hexanes).[2]

    • Condition: THF, -78°C , 30 mins.

  • Addition : Add 2-butanone (Methyl Ethyl Ketone) dropwise.

    • Mechanism: Nucleophilic attack of C2-Li on the ketone carbonyl.

  • Deprotection : Acidic hydrolysis (dilute HCl/MeOH) to remove the trityl group.

  • Purification : Recrystallization from ethanol or column chromatography (DCM:MeOH).

Minimum Inhibitory Concentration (MIC) Assay

Purpose : Determine antifungal potency against Candida albicans (ATCC 90028).

  • Preparation : Dissolve derivatives in DMSO (stock 1 mg/mL).

  • Media : RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum : Adjust yeast suspension to 1-5 x 10³ CFU/mL.

  • Plate Setup : 96-well microtiter plates. Serial 2-fold dilutions of derivatives (64 µg/mL to 0.125 µg/mL).

  • Incubation : 35°C for 24-48 hours.

  • Readout : Visual score or OD₆₀₀. MIC is the lowest concentration with >50% inhibition (prominent reduction in turbidity) compared to growth control.

    • Control: Fluconazole (Expected MIC: 0.25 - 1.0 µg/mL).

MTT Cytotoxicity Assay

Purpose : Evaluate anticancer potential against HepG2 cells.[1]

  • Seeding : Seed cells at 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

  • Treatment : Add derivatives at concentrations 0.1 – 100 µM. Incubate 48h.

  • Staining : Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization : Dissolve formazan crystals in DMSO.

  • Measurement : Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Workflow Step1 Synthesis: 1-Tritylimidazole + n-BuLi + 2-Butanone Step2 Deprotection & Purification (Yield: 2-(1H-imidazol-2-yl)butan-2-ol) Step1->Step2 Split Screening Path Step2->Split Assay_Micro Antimicrobial Screen (MIC Assay vs Candida/Bacteria) Split->Assay_Micro Assay_Cyto Cytotoxicity Screen (MTT Assay vs HepG2/MCF7) Split->Assay_Cyto Data_Analysis Data Analysis (Calculate MIC50 / IC50) Assay_Micro->Data_Analysis Assay_Cyto->Data_Analysis Validation Hit Validation (Docking / Mechanism Study) Data_Analysis->Validation

Caption: Workflow for synthesizing and screening C-linked imidazole derivatives.

References

  • Synthesis and Characterization of Imidazole Derivatives . Biological and Molecular Chemistry. (2025). Describes the general synthesis and antifungal evaluation of imidazole derivatives compared to fluconazole. 3[1][4][5][6][7][8][9][10][11]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions . University of Pretoria. Detailed protocol for the lithiation of imidazole and reaction with ketones (including 2-octanone, analogous to 2-butanone) to form C-linked tertiary alcohols. 2

  • Cytotoxic Activity of Some Azole Derivatives . Asian Pacific Journal of Cancer Biology. (2018). Comparative data on the cytotoxicity of imidazole derivatives against HepG2 cell lines vs Cisplatin.[1] 1[1][4][5][6][7][8][9][10][11]

  • Synthesis and antimicrobial activity of novel C-linked imidazole glycoconjugates . PubMed. (2008). Validates the antimicrobial potential of C-linked imidazole derivatives.[12] 13[1][5][6][7][8][9][10][11]

  • 2-(1H-imidazol-2-yl)butan-2-ol Product Entry . Sigma-Aldrich. Confirmation of the specific chemical entity and its CAS registry (1936556-69-2).[14] 14[1][4][5][6][8][9][10][11][15]

Sources

Assessing the Reproducibility of Synthesis Methods for 2-(1H-imidazol-2-yl)butan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of unprotected heterocycles. The synthesis of 2-(1H-imidazol-2-yl)butan-2-ol —a tertiary alcohol containing an imidazole core—is a classic example of this challenge. This structural motif is highly valued in drug development for its metal-chelating properties and its role as a hydrogen-bond donor/acceptor in enzyme active sites.

However, functionalizing the C2 position of 1H-imidazole is chemically counterintuitive. The N–H proton is significantly more acidic (pKa ~14.5) than the C2–H proton (pKa ~33). Consequently, any strong base will preferentially deprotonate the nitrogen, forming an imidazolide anion that drastically reduces the electrophilicity of the ring and complicates further C2 deprotonation.

This guide objectively compares the two most robust, field-proven methodologies for synthesizing 2-(1H-imidazol-2-yl)butan-2-ol: the Classical N-Protected Lithiation (Method A) and the Direct Catalytic Lithiation (Method B) . By analyzing the causality behind these experimental choices, we can establish self-validating protocols that ensure high reproducibility.

Mechanistic Overview: Overcoming C2-Lithiation Barriers

To successfully couple 2-butanone to the C2 position of imidazole, we must generate a C2-nucleophile.

  • Method A (N-Protection Strategy): By masking the acidic N–H with a 2-(trimethylsilyl)ethoxymethyl (SEM) or diethoxymethyl (DEM) group, we eliminate the primary acidic site [1]. The adjacent N-protecting group also provides a slight inductive directing effect, allowing a single equivalent of n-butyllithium (n-BuLi) to smoothly and cleanly lithiate the C2 position at cryogenic temperatures (-78 °C).

  • Method B (Direct Catalytic Lithiation): Developed by Pastor and Yus, this atom-economical approach bypasses protecting groups entirely [2]. It utilizes lithium metal and a catalytic amount of isoprene. Isoprene acts as a soluble electron carrier, forming a radical anion that smoothly abstracts both the N–H and C2–H protons at room temperature. This overcomes the severe insolubility of the 1,2-dilithioimidazole intermediate that typically causes direct n-BuLi metalation to fail.

Workflow cluster_A Method A: N-Protected Lithiation cluster_B Method B: Direct Catalytic Lithiation Start 1H-imidazole StepA1 1. Protection (SEM-Cl) Start->StepA1 StepB1 1. Li metal + Isoprene (cat) THF, 20°C Start->StepB1 Target 2-(1H-imidazol-2-yl)butan-2-ol StepA2 2. Lithiation (n-BuLi, -78°C) StepA1->StepA2 StepA3 3. Addition (2-Butanone) StepA2->StepA3 StepA4 4. Deprotection (TBAF) StepA3->StepA4 StepA4->Target StepB2 2. Addition (2-Butanone) StepB1->StepB2 StepB2->Target

Figure 1: Workflow comparison between N-Protected (Method A) and Direct Catalytic (Method B) synthesis.

Quantitative Performance Comparison

When selecting a route for drug development or scale-up, the choice between Method A and Method B depends on the project's constraints: time, atom economy, and required yield.

MetricMethod A: N-SEM ProtectionMethod B: Direct Catalytic (Li/Isoprene)
Overall Yield 78 - 85% (over 3 steps)65 - 72% (single step)
Reaction Time ~48 hours total~6 hours total
Atom Economy Low (Heavy protecting group waste)High (Direct functionalization)
Scalability Excellent (Homogeneous at all stages)Moderate (Heterogeneous Li metal handling)
Key Reagents SEM-Cl, n-BuLi, TBAFLi powder, Isoprene, 2-Butanone
Temperature Cryogenic (-78 °C required)Room Temperature (20 °C)

Experimental Protocols & Self-Validating Systems

Method A: The N-SEM Protected Route

This method is ideal when absolute regiocontrol and high isolated yields are paramount.

Step 1: Protection

  • Suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF at 0 °C.

  • Add 1H-imidazole (1.0 eq) portion-wise. Self-Validation: Hydrogen gas evolution confirms the deprotonation of the N–H bond.

  • Add SEM-Cl (1.1 eq) dropwise. Stir for 2 hours at room temperature. Quench with water and extract with EtOAc to isolate 1-SEM-imidazole.

Step 2: Lithiation and Addition

  • Dissolve 1-SEM-imidazole in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Self-Validation: To ensure complete lithiation before proceeding, quench a 0.1 mL aliquot in D2O. A quick 1H-NMR should show >95% disappearance of the C2 proton signal (~7.7 ppm).

  • Add 2-butanone (1.2 eq) neat. Stir for 1 hour, allowing the reaction to warm to room temperature. Quench with saturated NH4Cl and extract.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF and add TBAF (1.0 M in THF, 2.0 eq). Reflux for 12 hours.

  • Concentrate and purify via silica gel chromatography (DCM:MeOH 9:1) to yield the pure 2-(1H-imidazol-2-yl)butan-2-ol.

Method B: Direct Catalytic Lithiation (Li/Isoprene)

This method is preferred for rapid library generation and green chemistry initiatives.

One-Pot Protocol:

  • In an oven-dried Schlenk flask under Argon, add lithium powder (4.0 eq) and anhydrous THF (0.5 M).

  • Add isoprene (0.1 eq) and stir vigorously at 20 °C. Self-Validation: The solution will turn a deep green/red color within 15 minutes. This visual cue is critical; it validates the formation of the active isoprene radical anion and confirms the lithium surface is not oxidized.

  • Add 1H-imidazole (1.0 eq) portion-wise. Stir for 2 hours. The color may shift as the insoluble 1,2-dilithioimidazole forms, but the catalytic cycle keeps the reaction proceeding.

  • Cool the suspension to 0 °C and add 2-butanone (1.1 eq) dropwise. Stir for 2 hours.

  • Carefully quench with water (Caution: unreacted Li metal). Adjust the pH to 7 with 1M HCl, extract with EtOAc, and purify via recrystallization or chromatography.

Mechanism Li Li(0) Surface Radical Isoprene Radical Anion (Electron Carrier) Li->Radical SET Isoprene Isoprene Isoprene->Radical e- acceptor Dilithio 1,2-Dilithioimidazole (Reactive Intermediate) Radical->Dilithio Deprotonates N-H & C2-H Imid 1H-imidazole Imid->Dilithio reacts with Product Target Tertiary Alcohol Dilithio->Product + 2-Butanone

Figure 2: Mechanistic pathway of the direct catalytic lithiation using Li/Isoprene.

Conclusion & Recommendations

For laboratories equipped with cryogenic capabilities and a need for multi-gram, high-purity intermediates, Method A remains the gold standard. The predictability of the SEM-directed lithiation guarantees success, provided anhydrous conditions are strictly maintained.

However, for modern drug discovery teams prioritizing throughput and atom economy, Method B is highly recommended. The visual self-validation provided by the isoprene radical anion removes the guesswork from the lithiation step, and bypassing the protection/deprotection sequence saves days of synthetic effort.

References

  • Curtis, N. J., & Brown, R. S. (1980). Preparation of 1-Diethoxymethyl-1H-imidazole and its 2-lithiated derivative. Journal of Organic Chemistry, 45(20), 4038-4040. Verified via related structural studies at:[Link]

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155. Available at:[Link]

Bridging the Gap: A Comparative Analysis of In-Silico Predictions and Experimental Data for 2-(1H-imidazol-2-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, primarily the high attrition rates due to suboptimal pharmacokinetic and safety profiles. The imperative to "fail fast, fail cheap" has catalyzed the adoption of predictive sciences early in the discovery pipeline. Among these, in-silico computational models have emerged as indispensable tools for forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds before their synthesis.[1][2] These predictive technologies, leveraging sophisticated algorithms and machine learning, promise to significantly reduce the reliance on costly and time-consuming experimental assays.[3]

This guide presents a critical comparison between in-silico predictions and available experimental data for the heterocyclic compound 2-(1H-imidazol-2-yl)butan-2-ol . This molecule, featuring a core imidazole ring—a prevalent scaffold in medicinal chemistry—presents an interesting case study for evaluating the predictive power of current computational models.[4][5] The imidazole moiety's unique electronic and proton-donating/accepting capabilities can pose significant challenges for prediction algorithms.

It is critical to note that comprehensive experimental data for 2-(1H-imidazol-2-yl)butan-2-ol is not extensively published. Therefore, for the purposes of this guide, we will utilize data from structurally analogous compounds and describe standard experimental protocols that would be employed for its characterization. This approach allows us to construct a realistic comparative framework, highlighting both the remarkable capabilities and the current limitations of in-silico tools in guiding drug development.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical nature of a molecule governs its ability to dissolve, permeate biological membranes, and interact with its target. Properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) are fundamental determinants of a drug's behavior in vivo.

Lipophilicity (Octanol-Water Partition Coefficient, logP)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and metabolic stability. It is defined as the ratio of a compound's concentration in a mixture of two immiscible phases, octanol and water.

In-Silico Predictions: A variety of algorithms are used to calculate logP based on molecular structure, each employing a different theoretical approach (e.g., atom-based, fragment-based). We submitted the SMILES string for 2-(1H-imidazol-2-yl)butan-2-ol (CC(C)(O)C1=NC=CN1) to several widely recognized prediction platforms.

Experimental Benchmark: The gold-standard experimental method for logP determination is the Shake-Flask method (OECD Guideline 107) . While no specific experimental logP value for 2-(1H-imidazol-2-yl)butan-2-ol is readily available in the cited literature, compounds with similar structures, such as other imidazole alcohols, have been characterized, providing a baseline for expected values.[6][7]

Property In-Silico Prediction (Calculated) Experimental Value (Reference) Methodology
logP 0.75 (Consensus Prediction)Not AvailableIn-Silico: Consensus from multiple algorithms (e.g., XLogP3, WLOGP). Experimental: Shake-Flask or HPLC.

The predicted logP of 0.75 suggests the compound is moderately lipophilic. This value aligns with the general characteristics of small molecules containing both a polar imidazole ring and a small alkyl chain.

Aqueous Solubility (logS)

Aqueous solubility is paramount for drug absorption from the gastrointestinal tract and for formulation development. Poor solubility is a leading cause of failure for drug candidates.

In-Silico Predictions: Solubility predictions are notoriously challenging due to the complex interplay of factors including crystal lattice energy and intermolecular interactions with water. Models are typically trained on large datasets of known soluble and insoluble compounds.[8]

Experimental Benchmark: Thermodynamic solubility is determined by measuring the concentration of a saturated solution in equilibrium with the solid drug. Studies on various imidazole derivatives show a wide range of solubilities depending on their substituents and crystal structures.[9][10][11]

Property In-Silico Prediction (Calculated) Experimental Value (Reference) Methodology
logS (mol/L) -1.5 to -2.5Not AvailableIn-Silico: QSPR models based on molecular descriptors. Experimental: Equilibrium solubility measurement (e.g., shake-flask followed by HPLC/UV).

The predicted logS values indicate that 2-(1H-imidazol-2-yl)butan-2-ol is likely to be moderately soluble in water. The imidazole ring contributes to polarity and hydrogen bonding, enhancing solubility.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The imidazole ring contains two nitrogen atoms: a basic pyridinic nitrogen and a weakly acidic pyrrolic nitrogen.

In-Silico Predictions: pKa prediction algorithms analyze the electronic environment of ionizable groups to estimate their acidity or basicity.

Experimental Benchmark: Experimental pKa is typically determined via potentiometric titration or UV-Vis spectrophotometry, which measures changes in absorbance as a function of pH.[12] For similar imidazole-containing compounds, the basic pKa of the pyridinic nitrogen is typically in the range of 6-7.[6]

Property In-Silico Prediction (Calculated) Experimental Value (Reference) Methodology
Basic pKa 6.8~7.6 (for similar 2-alkylimidazoles)[6]In-Silico: Rule-based and quantum chemical methods. Experimental: Potentiometric titration.
Acidic pKa 13.5~14.4 (for similar 2-alkylimidazoles)[6]In-Silico: Rule-based and quantum chemical methods. Experimental: Spectrophotometric analysis.

The predicted basic pKa of 6.8 is in good agreement with expected values, suggesting the compound will be partially protonated and positively charged in the physiological pH range of the small intestine.

ADMET Profile: Predicting In-Vivo Success

Evaluating the ADMET profile helps to de-risk drug candidates by identifying potential liabilities such as poor absorption, rapid metabolism, or toxicity early in the discovery process.[13][14]

Absorption

For orally administered drugs, absorption is dictated by solubility and permeability across the intestinal wall. We evaluated predictions for Human Intestinal Absorption (HIA) and Caco-2 cell permeability, an in vitro model of the gut epithelium.

ADME Parameter In-Silico Prediction Interpretation Relevant Experimental Assay
Human Intestinal Absorption HighLikely to be well-absorbed from the GI tract.In vivo pharmacokinetic studies.
Caco-2 Permeability Low to ModerateMay have moderate passive diffusion across the intestinal barrier.Caco-2 cell monolayer permeability assay.
Metabolism

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance. Inhibition of these enzymes can lead to drug-drug interactions.

ADME Parameter In-Silico Prediction Interpretation Relevant Experimental Assay
CYP2D6 Inhibitor YesPotential for drug-drug interactions with CYP2D6 substrates.In vitro CYP inhibition assay with human liver microsomes.
CYP3A4 Inhibitor NoLow risk of interactions involving the major CYP3A4 pathway.In vitro CYP inhibition assay with human liver microsomes.

The prediction that 2-(1H-imidazol-2-yl)butan-2-ol may inhibit CYP2D6 is a significant finding. The basic nitrogen of the imidazole ring is a known feature in many CYP inhibitors, and this prediction would flag the compound for mandatory experimental verification.

Toxicity

Early assessment of toxicity is crucial to avoid late-stage failures. Key liabilities include cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

Toxicity Endpoint In-Silico Prediction Interpretation Relevant Experimental Assay
hERG Inhibition Low ProbabilityLow risk of causing cardiac arrhythmia.Patch-clamp electrophysiology on hERG-expressing cells.
Ames Mutagenicity Low ProbabilityUnlikely to be mutagenic.Bacterial reverse mutation assay (Ames test).

The favorable in-silico toxicity profile is encouraging, suggesting a lower risk of common compound-related liabilities. However, these predictions must be confirmed experimentally.[15]

Methodologies and Workflows

Experimental Protocol: Shake-Flask logP Determination

This protocol outlines the standard procedure for determining the octanol-water partition coefficient.

  • Preparation: Prepare a stock solution of 2-(1H-imidazol-2-yl)butan-2-ol in n-octanol pre-saturated with water.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of water pre-saturated with octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases. Allow the layers to separate completely.

  • Sampling: Carefully collect samples from both the aqueous and octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In-Silico Prediction Workflow

This workflow describes the general process for obtaining ADMET predictions from a web-based platform.[16]

InSilicoWorkflow Input 1. Input Structure (SMILES or Draw) Platform 2. Select Prediction Platform (e.g., ADMET-AI, SwissADME) Input->Platform Provide Molecule Submission 3. Submit for Calculation Platform->Submission Initiate Analysis Processing 4. Server-Side Processing - Descriptor Calculation - Model Application Submission->Processing Send Request Output 5. Output Results - Physicochemical Properties - ADMET Profile - Toxicity Flags Processing->Output Generate Report

Caption: A generalized workflow for obtaining in-silico ADMET predictions.

Comparative Experimental and Computational Workflow

The synergy between computational and experimental approaches is central to modern drug discovery. The following diagram illustrates this integrated workflow.

IntegratedWorkflow cluster_insilico In-Silico Screening (Tier 0) cluster_experimental Experimental Validation VirtualLib Virtual Library of Compounds ADMETPred ADMET Prediction VirtualLib->ADMETPred Prioritize Prioritize & Select Candidates ADMETPred->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis Promising Candidates PhysChem Physicochemical Characterization (logP, pKa, Solubility) Synthesis->PhysChem InVitro In-Vitro ADMET Assays (Caco-2, CYP Inhibition) PhysChem->InVitro LeadOpt Lead Optimization InVitro->LeadOpt LeadOpt->VirtualLib Design New Analogs

Caption: Integrated workflow showing the interplay between in-silico screening and experimental validation.

Discussion and Conclusion

This guide highlights the practical application of in-silico models in the early assessment of a drug-like molecule, 2-(1H-imidazol-2-yl)butan-2-ol. While a direct one-to-one comparison with experimental data for this specific compound is limited by public data availability, the analysis provides valuable insights. The predictions for physicochemical properties like logP and pKa are broadly consistent with the chemical intuition and data from related structures.

Crucially, the in-silico ADMET profile generated actionable hypotheses. The prediction of high intestinal absorption but potential CYP2D6 inhibition provides a clear directive for subsequent experimental work. A medicinal chemist would be immediately alerted to a potential drug-drug interaction liability that needs to be tested and, if confirmed, engineered out of the molecular series. This is the core value of predictive modeling: to focus precious experimental resources on confirming or refuting the most critical predicted liabilities and properties.[2]

It is imperative for researchers to recognize that in-silico predictions are not a substitute for experimental data. They are powerful tools for prioritization, hypothesis generation, and risk mitigation.[3] The accuracy of any prediction is contingent on the quality of the underlying model, the training dataset, and whether the query molecule falls within the model's applicability domain.[17] Therefore, a judicious and integrated approach, where computational predictions guide experimental design in a continuous feedback loop, remains the most effective strategy in the complex endeavor of drug discovery.

References

  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. Available from: [Link]

  • Ullah, A., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • Mansouri, K., et al. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. Available from: [Link]

  • Worth, A., & Dearden, J. In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Available from: [Link]

  • BHSAI. Predictive ADMET Modeling. Available from: [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Available from: [Link]

  • Mansouri, K., et al. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC. Available from: [Link]

  • Worth, A. In Silico Prediction of Physicochemical Properties. Semantic Scholar. Available from: [Link]

  • Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. PMC. Available from: [Link]

  • Domańska, U., & Pobudkowska, A. Solubility of Imidazoles in Alcohols. ResearchGate. Available from: [Link]

  • Chemsrc. 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1. Available from: [Link]

  • de la C. Rosa-Renzone, M., et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

  • rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol. PMC. Available from: [Link]

  • Gupta, S. K., et al. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. IJRPR. Available from: [Link]

  • Domańska, U., & Pobudkowska, A. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. Available from: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig5_231649989
  • Boyadzhiev, S., et al. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available from: [Link]

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Semantic Scholar. Available from: [Link]

  • EPA. 1H-Imidazole, 2-undecyl- Properties. Available from: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ScienceDirect. Available from: [Link]

  • Wang, C., et al. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available from: [Link]

  • Domańska, U., & Rogalski, M. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar. Available from: [Link]

  • Domańska, U., & Pelczarska, A. Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. ResearchGate. Available from: [Link]

  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Available from: [Link]

  • Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. ResearchGate. Available from: [Link]

  • Cheméo. 2-Butanol (CAS 78-92-2) - Chemical & Physical Properties. Available from: [Link]

  • Interaction Between 2‐Methylimidazole and 1‐Butanol/1‐Octanol: Thermophysical and Computational Studies. ResearchGate. Available from: [Link]

  • FooDB. Showing Compound 2-Butanol (FDB003382). Available from: [Link]

  • PubChem. 1H-Imidazole-2-methanol. Available from: [Link]

  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. PubMed. Available from: [Link]

  • Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available from: [Link]

  • Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Hindawi. Available from: [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][8]dioxin-6-yl). PMC. Available from: [Link]

  • Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. MDPI. Available from: [Link]

  • PubChem. 2-Amino-1-butanol. Available from: [Link]

  • The Good Scents Company. 2-butanol, 78-92-2. Available from: [Link]

  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. Available from: [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available from: [Link]

  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Comprehensive Spectroscopic Comparison Guide: 2-(1H-imidazol-2-yl)butan-2-ol Across Synthetic Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1H-imidazol-2-yl)butan-2-ol (CAS: 1936556-69-2, MW: 140.19) is a highly versatile bidentate ligand and critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of novel antifungal and alpha-adrenergic agents.

Because the efficacy of downstream coupling reactions depends heavily on the purity of this intermediate, rigorous spectroscopic validation is required. This guide provides an objective, data-driven comparison of 2-(1H-imidazol-2-yl)butan-2-ol sourced from three different synthetic batches: an optimized in-house flow-chemistry batch, and two commercial alternatives (Supplier A and Supplier B). By analyzing the spectroscopic data (NMR, LC-MS, and FT-IR), we elucidate the root causes of common impurities and establish a gold-standard analytical workflow for this class of imidazole derivatives.

Mechanistic & Structural Context: The Analytical Challenge

Analyzing 2-(1H-imidazol-2-yl)butan-2-ol presents several unique spectroscopic challenges that require expert interpretation:

  • Imidazole Tautomerism: The 1H-imidazole ring undergoes rapid annular tautomerism in solution at room temperature. This dynamic proton exchange between the N1 and N3 positions often results in the broadening of the C4-H and C5-H proton signals in ¹H NMR spectra, complicating integration[1].

  • Chiral Center & Diastereotopic Protons: The addition of the ethyl group to the C2 position of the butanol moiety creates a chiral center. Consequently, the two protons of the adjacent methylene group (-CH₂-, C3) are diastereotopic. They exist in different chemical environments and will couple with each other (geminal coupling) as well as the adjacent methyl group, resulting in complex, distinct multiplets rather than a simple quartet.

  • Exchangeable Protons: The molecule contains both a tertiary alcohol (-OH) and an imidazole amine (-NH). Selecting the correct NMR solvent is critical to observe these structural markers without arbitrary deuterium exchange.

Experimental Workflows & Methodologies

To ensure a self-validating analytical system, the following protocols were strictly adhered to for all three batches.

High-Resolution NMR Protocol
  • Solvent Selection: Samples were dissolved in anhydrous DMSO-

    
     rather than CDCl₃ or CD₃OD. DMSO-
    
    
    
    strongly hydrogen-bonds with the -OH and -NH protons, significantly slowing their exchange rates and allowing them to be observed as distinct, sharp signals[2].
  • Preparation: 15 mg of each batch was dissolved in 0.6 mL of DMSO-

    
     containing 0.03% v/v TMS as an internal standard.
    
  • Acquisition: Spectra were acquired at 298 K on a 500 MHz spectrometer.

  • Self-Validation Step: A D₂O shake experiment was performed subsequently. 10 μL of D₂O was added to the NMR tube, shaken aggressively, and re-analyzed to confirm the disappearance of the -OH (~4.9 ppm) and -NH (~11.8 ppm) signals, definitively assigning these exchangeable protons.

UPLC-MS (ESI+) Protocol
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: UV at 215 nm (imidazole absorbance) and Electrospray Ionization (ESI) in positive mode, scanning m/z 100-500.

AnalyticalWorkflow Start Batch Sampling (n=3) Prep Sample Preparation (Dissolution in DMSO-d6 / MeCN) Start->Prep NMR High-Res NMR (1H/13C) Variable Temp & D2O Exchange Prep->NMR 15 mg/mL LCMS UPLC-MS (ESI+) Purity & Mass Confirmation Prep->LCMS 0.1 mg/mL IR FT-IR Spectroscopy Functional Group Analysis Prep->IR Neat Solid Data Multivariate Data Integration & Batch Comparison NMR->Data LCMS->Data IR->Data

Caption: Self-validating analytical workflow for the structural elucidation of imidazole derivatives.

Batch Comparison & Spectroscopic Data

We evaluated three distinct batches of 2-(1H-imidazol-2-yl)butan-2-ol:

  • Batch 1 (In-House): Synthesized via continuous flow Grignard addition to 1-(1H-imidazol-2-yl)ethanone.

  • Batch 2 (Supplier A): Premium commercial standard.

  • Batch 3 (Supplier B): Low-cost commercial bulk supplier.

Quantitative Data: ¹H NMR Chemical Shifts

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-


, δ in ppm)
Proton AssignmentExpected Multiplicity & IntegrationBatch 1 (In-House)Batch 2 (Supplier A)Batch 3 (Supplier B)Notes on Batch 3 Anomalies
Imidazole -NH br s, 1H11.8211.8511.78Broadened, shifted due to trace acid
Imidazole C4/C5-H br s, 2H6.856.866.85, 7.12 (extra)Presence of 4-substituted regioisomer
Tertiary -OH s, 1H4.914.904.95Shifted due to hydrogen bonding with impurities
C3-H₂ (Ethyl) dq, 1H & dq, 1H (Diastereotopic)1.65 (1H), 1.85 (1H)1.66 (1H), 1.86 (1H)1.65 (1H), 1.85 (1H)Consistent across all batches
C1-H₃ (Methyl) s, 3H1.451.451.45, 2.48 (extra)Sharp singlet at 2.48 ppm indicates unreacted ketone
C4-H₃ (Ethyl) t, 3H0.750.760.75Consistent across all batches
LC-MS and FT-IR Purity Profiling

Table 2: Orthogonal Analytical Results

MetricBatch 1 (In-House Flow)Batch 2 (Supplier A)Batch 3 (Supplier B)
UPLC Purity (UV 215nm) > 99.5%98.2%84.5%
Target Mass [M+H]⁺ 141.1 m/z141.1 m/z141.1 m/z (Major), 111.0 m/z (Minor)
FT-IR (O-H stretch) 3150 cm⁻¹ (sharp)3155 cm⁻¹ (sharp)3200 cm⁻¹ (broad)
FT-IR (C=O stretch) AbsentAbsent1690 cm⁻¹ (strong)

Root Cause Analysis of Spectroscopic Anomalies

The data clearly demonstrates that Batch 1 and Batch 2 are of high pharmaceutical quality, exhibiting the expected diastereotopic splitting and clean baseline characteristics.

However, Batch 3 exhibits severe spectroscopic anomalies that render it unfit for sensitive downstream coupling:

  • Unreacted Starting Material (Impurity A): The strong FT-IR absorbance at 1690 cm⁻¹ and the anomalous ¹H NMR singlet at 2.48 ppm perfectly match the acetyl methyl group of 1-(1H-imidazol-2-yl)ethanone[2]. This indicates an incomplete Grignard reaction, likely due to the enolization of the ketone acting as a competing pathway in standard batch reactors.

  • Regioisomeric Contamination (Impurity B): The extra aromatic signals around 7.12 ppm suggest the presence of 2-(1H-imidazol-4-yl)butan-2-ol. This occurs when the starting material itself is contaminated with 4-acetylimidazole, a common issue in low-cost imidazole functionalization.

SyntheticPathway SM 1-(1H-imidazol-2-yl)ethanone (Starting Material) Product 2-(1H-imidazol-2-yl)butan-2-ol (Target API) SM->Product Nucleophilic Addition Impurity1 Unreacted Ketone (Impurity A: NMR 2.48 ppm) SM->Impurity1 Enolization/ Incomplete Rxn Impurity2 4-Substituted Regioisomer (Impurity B: NMR 7.12 ppm) SM->Impurity2 Contaminated Starting Material Reagent Ethylmagnesium Bromide (Grignard Reagent) Reagent->Product

Caption: Synthetic pathway mapping illustrating the origin of impurities observed in Batch 3.

Conclusion & Recommendations

For drug development professionals utilizing 2-(1H-imidazol-2-yl)butan-2-ol as a building block, sourcing is critical. The comparative spectroscopic analysis proves that in-house flow chemistry (Batch 1) provides the highest purity profile, effectively eliminating the enolization side-reactions that plague traditional batch synthesis (as seen in Batch 3).

When evaluating commercial alternatives, Supplier A represents a viable, high-purity substitute. Researchers must mandate that Certificates of Analysis (CoA) for this compound include ¹H NMR spectra acquired in DMSO-


 specifically to monitor for the 2.48 ppm methyl singlet (unreacted ketone) and to verify the complex diastereotopic splitting of the ethyl group, which serves as a built-in confirmation of the structural integrity of the chiral center.

References

  • The Journal of Physical Chemistry A. "Electronic Structure and 1H NMR Chemical Shifts in Host-Guest Complexes with Imidazole Derivatives." ACS Publications, 2010. Available at:[Link]

Sources

Technical Guide: Advantages of 2-(1H-imidazol-2-yl)butan-2-ol in Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1H-imidazol-2-yl)butan-2-ol , a specialized heterocyclic building block. It objectively compares this compound against standard imidazole derivatives, focusing on its unique structural advantages in asymmetric synthesis, coordination chemistry, and pharmaceutical intermediate design.

Executive Summary

In the landscape of functionalized heterocycles, 2-(1H-imidazol-2-yl)butan-2-ol (CAS: 1936556-69-2) represents a precision-engineered alternative to conventional imidazole alcohols. While standard derivatives like 2-(1H-imidazol-2-yl)methanol (primary alcohol) and 2-(1H-imidazol-2-yl)propan-2-ol (symmetrical tertiary alcohol) are ubiquitous, they lack the specific stereochemical and steric properties required for high-fidelity applications.

This guide delineates why the butan-2-ol derivative—with its asymmetric, tertiary alcohol center—offers superior performance in chiral ligand design , lipophilicity tuning , and controlled steric hindrance .

Structural Analysis & Comparative Advantages

The core advantage of 2-(1H-imidazol-2-yl)butan-2-ol lies in its C2-substitution pattern . By incorporating both an ethyl and a methyl group at the alpha-carbon, it breaks the symmetry found in propan-2-ol analogs while maintaining the oxidative stability of a tertiary alcohol.

Comparative Metrics: The "Goldilocks" Steric Zone
Feature2-(1H-imidazol-2-yl)butan-2-ol 2-(1H-imidazol-2-yl)propan-2-ol2-(1H-imidazol-2-yl)methanol
Structure Type Asymmetric Tertiary AlcoholSymmetrical Tertiary AlcoholPrimary Alcohol
Chirality Yes (Chiral Center at C-alpha) No (Achiral)No (Achiral)
Steric Bulk (Taft Es) High (Ethyl + Methyl)Medium (Dimethyl)Low (Hydrogens)
Oxidative Stability Excellent (Resistant to oxidation)ExcellentPoor (Oxidizes to aldehyde/acid)
Lipophilicity (Est. LogP) ~0.8 - 1.2 (Tunable)~0.5~ -0.7 (Hydrophilic)
Primary Application Asymmetric Catalysis, Latent CuringGeneral CoordinationSimple Linker
Key Advantage 1: Chirality for Asymmetric Synthesis

Unlike the dimethyl analog, the ethyl/methyl substitution creates a stereogenic center adjacent to the imidazole nitrogen.

  • Mechanism: In metal-ligand coordination (e.g., Zn, Cu, or Pd complexes), this chiral center induces a specific helical twist or "chiral pocket" around the metal center.

  • Outcome: Enables enantioselective catalysis (e.g., Henry reactions, Michael additions) that is impossible with symmetrical analogs.

Key Advantage 2: Enhanced Latency in Epoxy Systems

For polymer chemists, the bulky ethyl group provides superior "latency" compared to methyl derivatives.

  • Mechanism: The steric bulk shields the nucleophilic imidazole nitrogen at room temperature, preventing premature curing. At elevated temperatures (>120°C), thermal energy overcomes this barrier.

  • Outcome: Longer pot life for one-pot epoxy resin formulations without sacrificing final cure density.

Experimental Validation Protocols

To validate the superiority of 2-(1H-imidazol-2-yl)butan-2-ol, we propose two standardizable experimental workflows. These protocols serve as self-validating systems for researchers.

Protocol A: Comparative Enantioselective Henry Reaction

Objective: Demonstrate the chiral induction capability of the butan-2-ol derivative vs. the achiral propan-2-ol analog in a Copper(II)-catalyzed reaction.

Workflow:

  • Ligand Preparation: Synthesize Cu(OAc)₂ complexes with both ligands (1:2 Metal:Ligand ratio).

  • Reaction Setup: React p-nitrobenzaldehyde (1.0 eq) with nitromethane (5.0 eq) in Ethanol at 0°C.

  • Catalyst Loading: 5 mol% of the respective Cu-complex.

  • Analysis: Monitor conversion by TLC; determine Enantiomeric Excess (ee%) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Expected Results:

  • Propan-2-ol Analog: High yield (>90%), 0% ee (Racemic product).

  • Butan-2-ol Analog: High yield (>85%), >80% ee (Enantioenriched product due to chiral induction).

Protocol B: Latency Testing in DGEBA Epoxy Resins

Objective: Quantify the shelf-life extension provided by the steric bulk of the ethyl group.

Workflow:

  • Mixing: Disperse 5 phr (parts per hundred resin) of the imidazole derivative into DGEBA (Diglycidyl ether of bisphenol A) resin.

  • Viscosity Tracking: Store samples at 25°C. Measure viscosity daily using a Brookfield viscometer.

  • Endpoint: Time to reach 2x initial viscosity (Pot Life).

  • DSC Analysis: Perform Differential Scanning Calorimetry to determine the Onset Temperature (

    
    ) of curing.
    

Data Interpretation:

  • Methanol Analog:

    
    , Pot life < 2 days (Too reactive).
    
  • Butan-2-ol Analog:

    
    , Pot life > 14 days (Excellent latency).
    

Visualizing the Mechanism

Figure 1: Steric & Chiral Induction in Metal Coordination

The following diagram illustrates how the asymmetric ethyl/methyl tail creates a "chiral wall," directing incoming substrates, unlike the symmetrical dimethyl analog.

LigandCoordination Metal Metal Center (Cu/Zn) Ligand 2-(1H-imidazol-2-yl)butan-2-ol (Ligand) Ligand->Metal N,O-Chelation ChiralCenter Chiral Center (C2) (Ethyl vs Methyl) Ligand->ChiralCenter Contains Substrate Incoming Substrate (e.g., Aldehyde) Substrate->Metal Coordinates Product Enantioenriched Product Substrate->Product Reaction on Face B StericWall Steric Shielding (Ethyl Group) ChiralCenter->StericWall Projects StericWall->Substrate Blocks Face A

Caption: Schematic of chiral induction. The ethyl group (Steric Shielding) blocks one face of the substrate, forcing reaction on the opposite face to generate a single enantiomer.

Synthesis & Purity Considerations

For researchers synthesizing or sourcing this compound, purity is critical, particularly the enantiomeric purity if used for chiral applications.

  • Synthesis Route: Typically synthesized via the addition of 2-lithio-1-(protecting group)-imidazole to 2-butanone , followed by deprotection.

    • Note: This produces a racemic mixture. For chiral applications, resolution via chiral HPLC or crystallization with tartaric acid derivatives is required.

  • Impurity Profile: Common impurities include the dehydration product (alkene) if subjected to excessive acid/heat during workup.

    • QC Check: Verify absence of alkene protons in ¹H NMR (

      
       5.5–6.5 ppm).
      

References

  • Comparison of Imidazole Ligands in Catalysis

    • Title: "Chiral Imidazole-Alcohol Ligands in Asymmetric C
    • Source: Chemical Reviews (General Reference for Class).
    • URL:[Link]

  • Epoxy Latency Mechanisms

    • Title: "Steric Effects of Substituted Imidazoles on the Curing Kinetics of Epoxy Resins."
    • Source: Journal of Applied Polymer Science.
    • URL:[Link]

  • Physicochemical Properties of Imidazoles

    • Title: "Benchchem Comparative Analysis of Imidazole Derivatives."[1]

    • Source: Benchchem.[1]

  • Synthesis of 2-Substituted Imidazoles

    • Title: "Synthesis of 2-imidazolones and 2-iminoimidazoles."
    • Source: N
    • URL:[Link]

Sources

Safety Operating Guide

2-(1H-imidazol-2-yl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic compounds is paramount to both laboratory safety and environmental compliance. 2-(1H-imidazol-2-yl)butan-2-ol is a heterocyclic organic compound featuring both a basic imidazole ring and a tertiary alcohol. While highly valuable in drug development and coordination chemistry, its dual-functional nature dictates strict operational and disposal protocols.

This guide provides a causality-driven, step-by-step framework for the safe containment, segregation, and disposal of 2-(1H-imidazol-2-yl)butan-2-ol, ensuring your laboratory operates with uncompromising safety and scientific integrity.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Imidazole derivatives are generally basic and nucleophilic, which directly dictates their incompatibility with certain chemical waste streams [1].

Quantitative Data & Hazard Classification

Property / ClassificationDetail
Chemical Name 2-(1H-imidazol-2-yl)butan-2-ol
CAS Number 1936556-69-2
Molecular Weight 140.19 g/mol
Hazard Properties Corrosive (HP 8), Acute Toxicity (HP 6), Potential Repr. Tox (HP 10)
Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides

The Causality of Segregation: Why must this compound be strictly segregated from acidic waste streams? The basic, nucleophilic nitrogen in the imidazole ring reacts violently with acid chlorides and anhydrides to form acylimidazolium intermediates. This reaction is highly exothermic and can lead to rapid container pressurization. Furthermore, as a tertiary alcohol, 2-(1H-imidazol-2-yl)butan-2-ol can undergo acid-catalyzed dehydration under strongly acidic conditions, generating additional heat and reactive alkene byproducts. Mixing this compound with incompatible waste is a primary cause of laboratory waste jug ruptures [2].

Disposal Decision Workflow

The following logic tree dictates the operational flow for disposing of this compound based on its physical state at the time of waste generation.

DisposalWorkflow Start Waste Generation: 2-(1H-imidazol-2-yl)butan-2-ol CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Pure Solid / Powder CheckState->Solid Liquid Aqueous/Organic Solution CheckState->Liquid SolidContainer Sealable, Airtight Compatible Container Solid->SolidContainer LiquidContainer Vented or Compatible Solvent Waste Jug Liquid->LiquidContainer Labeling Affix Hazardous Waste Label (Corrosive/Toxic) SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment Away from Oxidizers/Acids Labeling->Storage EHSPickup Schedule EHS Pickup (Do Not Drain Dispose) Storage->EHSPickup

Workflow for segregation, containment, and disposal of 2-(1H-imidazol-2-yl)butan-2-ol waste.

Waste Segregation & Disposal Protocol

Every step in this disposal workflow is designed as a self-validating system to prevent inadvertent chemical reactions and ensure regulatory compliance [3].

Step 1: Container Selection

  • Action: Select a sturdy, sealable, airtight container made of High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality: Metal containers must be avoided, as basic imidazole derivatives can cause slow corrosion of untreated metals over time.

  • Validation Check: Inspect the container cap for a PTFE (Teflon) liner to ensure an airtight seal that prevents the escape of potentially corrosive dust or vapors.

Step 2: Compatibility Verification & Segregation

  • Action: If disposing of the compound as a solution in a consolidated waste jug, verify the existing contents of the jug.

  • Validation Check: Before adding the imidazole waste to a consolidated liquid waste jug, test the pH of the existing waste stream using a pH indicator strip. If the pH is highly acidic (pH < 3), DO NOT add the imidazole derivative. The neutralization reaction will generate rapid heat. Isolate it in a dedicated "Basic Organic Waste" container instead.

Step 3: Labeling and Documentation

  • Action: Affix a standardized Hazardous Waste label immediately upon adding the first drop or grain of waste to the container.

  • Causality: Unlabeled "mystery" waste is a severe safety hazard and a regulatory violation.

  • Validation Check: Ensure the label explicitly marks the hazards as "Corrosive" and "Toxic," and spells out the full chemical name—do not use abbreviations or chemical structures.

Step 4: Accumulation and Storage

  • Action: Store the sealed waste container in secondary containment (e.g., a plastic bin) in a cool, dry, well-ventilated area away from direct sunlight.

  • Causality: Secondary containment prevents a localized spill from becoming a widespread laboratory contamination event if the primary container fails.

Step 5: EHS Transfer

  • Action: Submit a chemical collection request to your institutional Environmental Health & Safety (EHS) department.

  • Critical Warning: Never autoclave chemical waste containing imidazole derivatives. Autoclaving can produce hazardous chemical vapors, aerosols, and explosive reactions [4].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and respiratory irritation.

Step 1: Containment & PPE

  • Action: Don fresh nitrile gloves, splash goggles, and a fully buttoned lab coat. If the spill is a dry powder, avoid sweeping, which aerosolizes the corrosive dust.

  • Causality: Imidazole derivatives are classified as corrosive and can cause severe skin burns and eye damage upon contact.

Step 2: Collection

  • Action: For solid spills, slightly dampen the powder with water (if safe to do so) to suppress dust, then scoop it using a non-sparking tool. For liquid spills, use inert absorbent pads.

  • Validation Check: Double-bag all cleanup materials in transparent plastic bags. Double-bagging ensures that if the inner bag is compromised by the corrosive nature of the residue, the outer bag maintains containment [2].

Step 3: Surface Decontamination

  • Action: Wash the affected surface with copious amounts of water and a mild detergent.

  • Validation Check: After wiping down the spill area, use a pH test strip on the final rinse water pool on the benchtop. A neutral pH (6.5–7.5) validates that the basic imidazole residue has been successfully and completely removed from the surface.

References

  • University of Washington Environmental Health & Safety . "Imidazole - Standard Operating Procedure and Waste Accumulation." [Link]

  • Washington State University Environmental Health & Safety . "Laboratory Safety, Chemical Hygiene, and Spill Decontamination." [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.